The core mechanism by which cyclofenil diphenol disrupts the Golgi apparatus is through the rapid disassembly of the Golgi stack and the trans-Golgi Network (TGN). It acts as a potent inducer of retrograde membrane trafficking [1].
Summary of CFD-induced Golgi disruption and retrograde trafficking.
This retrograde trafficking has specific consequences for biosynthesis, which are quantified in the table below.
This compound exerts a selective, dose-dependent inhibitory effect on the synthesis of proteoglycans and hyaluronate, with a more minor impact on general protein synthesis.
Table 1: Inhibitory Effects of this compound on Chondrocyte Biosynthesis [2] [3] [4]
| Inhibited Process | Target/Site of Synthesis | Reported Inhibition | Key Experimental Findings |
|---|---|---|---|
| Proteoglycan Synthesis | Golgi Apparatus | Up to 100% inhibition at 90 µg/mL [3] [4] | Rapid onset (t½ < 25 min); reversible upon removal [3] [4] |
| Chondroitin Sulfate Chain Polymerization | Golgi Apparatus | 40-68% (C4-S) & 3-48% (C6-S) at 50-70 µg/mL [2] | Inhibition of chain initiation/elongation on β-xyloside [2] [3] [4] |
| Hyaluronate Synthesis | Plasma Membrane | Up to 100% inhibition at 90 µg/mL [3] [4] | Suggests a secondary mechanism beyond Golgi disruption [2] |
| General Protein Synthesis | Ribosomes | ~40% inhibition at 90 µg/mL [2] | Measured with [³H]lysine as a precursor [2] |
The data shows that this compound's action is not limited to a single pathway. It also interferes with the cellular uptake of neutral amino acids via the system A carrier (inhibiting uptake of methylaminoisobutyric acid) but does not affect glucose uptake (2-deoxyglucose) [2].
To study this compound's effects, several key methodologies have been employed, which you can adapt for related research.
1. Cell Culture and Compound Treatment
2. Metabolic Labeling and Analysis
3. Visualizing Golgi Morphology and Trafficking
The unique biological activity of this compound makes it a valuable tool in cell biology and a compound of interest for therapeutic development.
The search results indicate that the SAR for Cyclofenil diphenol is understood primarily through its role as a Selective Estrogen Receptor Modulator (SERM) and its unique, non-hormonal mechanism involving the disruption of the Golgi apparatus. The table below summarizes the core activities and structural implications derived from the research.
| Activity/Property | Observed Effect / Implication | Key Structural Features |
|---|---|---|
| ER Binding (SERM Activity) | High affinity for ERα and ERβ; mixed agonist-antagonist profile; used as targeting scaffold for cytotoxic drugs [1]. | Diaryl ethylene/phenyl core; diphenol groups [1]. |
| Golgi Disruption | Fragmentation of Golgi apparatus; profound inhibition of proteoglycan & chondroitin sulfate synthesis (key Golgi functions) [2] [3]. | Diphenol structure; specific stereochemistry required (inference from related compounds). |
| Amino Acid Uptake Inhibition | Interferes with System A amino acid carrier (inhibits methylaminoisobutyric acid uptake); no effect on glucose (2-deoxyglucose) uptake [2]. | Not explicitly detailed, but likely related to overall molecular shape and charge. |
| Nucleotide Sugar Pool Reduction | Decreases pool sizes of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses [2]. | Secondary effect potentially stemming from Golgi disruption or altered metabolic flux. |
Key experimental findings that underpin the proposed mechanisms and SAR are summarized below. These methodologies are critical for validating the compound's activity.
| Assay / Experimental Protocol | Key Findings for this compound |
|---|
| Proteoglycan/GAG Synthesis Inhibition [2] [3] | • Method: Chondrocyte cultures (Swarm chondrosarcoma), radiolabeled (³⁵S) sulfate incorporation. • Result: Concentration-dependent inhibition; ~90 µg/ml causes near-complete inhibition. | | Golgi Structure Analysis [2] | • Method: Electron microscopy of chondrocytes. • Result: Drug induces fragmentation of Golgi stack into small vesicles. | | Chondroitin Sulfate Chain Substitution [2] | • Method: Immunoprecipitation of ³H-labeled proteoglycan core protein, SDS/PAGE. • Result: Inhibits core protein substitution with chondroitin sulfate chains. | | Amino Acid Uptake Assay [2] | • Method: Measurement of methylaminoisobutyric acid (a specific System A substrate) uptake in chondrocytes. • Result: Inhibits System A carrier; no effect on 2-deoxyglucose uptake. | | Nucleotide Sugar Pool Analysis [2] | • Method: Chromatographic analysis of UDP-sugar pools in chondrocytes. • Result: Decreased pool sizes of key nucleotide sugars. |
The structural features of Cyclofenil have been successfully exploited in modern drug discovery, particularly in the design of hybrid conjugates for targeted cancer therapy [1].
One strategy involves covalently linking the cyclofenil scaffold to the potent antimitotic agent combretastatin A-4 (CA-4). The resulting conjugates are bifunctional molecules designed to:
A prominent example is the conjugate 13e, which demonstrated potent activity as a lead compound [1]:
This application underlines the value of the cyclofenil structure as a high-affinity ER-targeting vector in sophisticated drug delivery systems. The following diagram illustrates the logical workflow for this conjugate design strategy.
The available data reveals several areas where the SAR for this compound could be further refined:
The table below summarizes the binding affinity data for cyclofenil and its key derivatives towards ERα and ERβ, providing a quantitative basis for comparing their potency and subtype selectivity [1] [2].
| Compound Name / Identifier | Core Structure / Key Modification | ERα Binding Affinity (IC₅₀ or RBA) | ERβ Binding Affinity (IC₅₀ or RBA) | ERα/ERβ Selectivity Ratio | Key Experimental Findings |
|---|---|---|---|---|---|
| Cyclofenil (F6060) | Bis-(4-hydroxyphenyl)methylidenecyclohexane | High affinity (specific values not provided in results) | High affinity (specific values not provided in results) | Slight ERβ selectivity [3] | Mixed agonist-antagonist (SERM) profile; high affinity comparable to estradiol (E2) [1] [3]. |
| Cyclofenil-derivative (5DYB Ligand) | 4,4'-(3,4-dihydronaphthalen-2(1H)-ylidenemethanediyl)diphenol (a cyclofenil derivative) | N/A (Crystal structure determined) | N/A (Crystal structure determined) | N/A | Co-crystallized with ERα LBD (PDB ID: 5DYB); structure reveals molecular interactions stabilizing the complex [4]. |
| Conjugate Compound 13e | Cyclofenil core linked to Combretastatin A-4 via an amide linker [1] | IC₅₀ = 19 nM [1] [2] | IC₅₀ = 229 nM [1] [2] | ~12-fold | Promising lead conjugate; potent anti-proliferative activity in MCF-7 cells (IC₅₀ = 187 nM) [1] [2]. |
| Fluorine-Substituted Cyclofenil Analogs | Various fluoro or fluoroalkyl substituents at C3 or C4 position of cyclohexyl ring [3] | RBA range: Some compounds comparable to or higher than E2 [3] | RBA range: Some compounds comparable to E2 [3] | Limited subtype selectivity generally observed [3] | C3 position more tolerant of steric bulk and polar groups than C4; fluorine substitution well-tolerated at some sites [3]. |
To ensure reproducibility, here are the detailed methodologies for the core experiments used to generate the data above.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) and relative binding affinity (RBA) of test compounds against ERα and ERβ [1] [2] [3].
This method provides atomic-level resolution of the ligand-ERα interaction, as seen in PDB ID 5DYB [4].
The workflow for structural characterization of these ER-ligand complexes is summarized in the following diagram:
Experimental workflow for determining the crystal structure of the ERα-cyclofenil derivative complex.
The high binding affinity of cyclofenil derivatives for ERα is rooted in specific, well-characterized structural interactions and can be harnessed for targeted therapeutic strategies.
Structural biology studies, particularly X-ray crystallography, reveal how cyclofenil derivatives bind within the ERα ligand-binding pocket (LBP) [4] [5].
A key application of high-affinity ER ligands like cyclofenil is in the design of targeted conjugates for treating ER-positive breast cancers [1] [2].
The conceptual framework for how these conjugate ligands achieve their dual activity is illustrated below:
Mechanism of action for a cyclofenil-cytotoxic conjugate, showing the pathway to dual-action activity in a cancer cell.
Based on the current data, several promising avenues for future investigation exist:
The table below summarizes the key pharmacological characteristics of cyclofenil diphenol.
| Aspect | Description |
|---|---|
| Chemical Classification | Non-steroidal SERM; diphenylethylene derivative (structurally related to triphenylethylenes like tamoxifen but with a cyclohexane ring replacing one phenyl ring) [1] [2]. |
| Primary Mechanism | Mixed agonist/antagonist of estrogen receptors (ERα and ERβ); action depends on tissue context [3] [1]. |
| Key Therapeutic Uses | Previously used as a progonadotropin to treat anovulatory infertility and menstrual disturbances by stimulating ovulation (typical dose: 400-600 mg/day) [1]. |
| Metabolism & Half-Life | Elimination half-life is approximately 18-29 hours [1]. |
| Major Side Effects | Associated with a relatively high incidence of hepatotoxicity; biochemical signs of liver changes common, with overt hepatitis in about 1% of patients [1]. |
Cyclofenil's tissue-selective effects stem from its interaction with estrogen receptors.
This mechanism can be visualized in the following pathway:
A seminal 1984 study revealed a rapid, non-genomic mechanism of action distinct from classical ER-mediated transcription [4].
Using primary cultures of Swarm rat chondrosarcoma chondrocytes and human dermal fibroblasts, researchers found:
The experimental workflow and findings are summarized below:
Cell Culture System:
Key Assays:
Cyclofenil's core structure remains a template for developing new therapeutic agents, particularly for oncology.
This compound is a multifaceted SERM with a unique pharmacological profile. Its classic progonadotropin effect is mediated through ER antagonism in the hypothalamic-pituitary axis. Additionally, it exhibits a rapid, non-genomic action that selectively inhibits glycosaminoglycan synthesis, likely through Golgi apparatus disruption. These mechanisms, combined with its utility as a chemical scaffold for novel bivalent antagonists and targeted cytotoxin conjugates, make it a compound of enduring interest in endocrine pharmacology and oncology drug discovery.
| Parameter | Experimental System | Key Findings | Quantitative Data |
|---|
| Proteoglycan & Hyaluronate Synthesis | Swarm rat chondrosarcoma chondrocytes (primary cultures) [1] | Selective and rapid inhibition of GAG synthesis. | • Complete inhibition of [³⁵S]proteoglycan & [³H]hyaluronate at 90 µg/mL with 4 mg/mL albumin [1]. • Half-time of inhibition (t₁/₂) < 25 minutes [1]. | | Golgi Apparatus Ultrastructure | Swarm rat chondrosarcoma chondrocytes [2] | Disassembly of Golgi stacks and distension of the endoplasmic reticulum (ER). | • Most Golgi stacks disappeared after 40 minutes of treatment [2]. • Golgi stacks absent after 60 minutes [2]. • Grossly distended ER cisternae after 2-3 hours [2]. | | Chondroitin Sulfate Synthesis | Swarm rat chondrosarcoma chondrocytes [3] | Inhibition of chondroitin sulfate chain polymerization. | • Chondroitin 4-sulfate inhibited by 40-68% at 50-70 µg/mL [3]. • Chondroitin 6-sulfate inhibited by 3-48% at 50-70 µg/mL [3]. | | Amino Acid Uptake | Swarm rat chondrosarcoma chondrocytes [3] | Interference with cellular uptake of amino acids. | • Inhibited uptake of methylaminoisobutyric acid (system A carrier) [3]. • No effect on 2-deoxyglucose uptake [3]. | | Reversibility | Swarm rat chondrosarcoma chondrocytes [2] [1] | Full recovery of biosynthetic activity and Golgi structure after drug removal. | • Recovery of proteoglycan synthesis within 3 hours [1]. • Ultrastructural recovery within 21 hours [2]. |
To replicate these studies, you can follow these key methodologies.
This compound has a multi-faceted mechanism, primarily disrupting the Golgi apparatus and impacting several biosynthetic processes within the chondrocyte. The diagram below integrates these key effects and their relationships.
The diagram illustrates the primary mechanism where this compound rapidly disrupts Golgi structure, leading to inhibited glycosaminoglycan (GAG) chain polymerization and sulfation, and consequently, profound inhibition of proteoglycan synthesis. It also shows secondary effects including inhibition of amino acid uptake and altered UDP-sugar pools, with a parallel inhibition of hyaluronate synthesis which occurs at the plasma membrane [3].
This compound (IUPAC name: 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol) is a non-steroidal selective estrogen receptor modulator (SERM) with a molecular weight of 280.4 g/mol and the molecular formula C₁₉H₂₀O₂ [1]. It is the active diphenolic form of the prodrug cyclofenil, which is administered as a diacetate ester [2]. Structurally, it is a diphenylethylene derivative, closely related to the triphenylethylene SERMs like clomifene and tamoxifen, but with one phenyl ring replaced by a cyclohexane ring [2] [3]. This core structure serves as a versatile scaffold for synthetic modifications and drug development [1].
The tables below summarize key quantitative data on the binding affinity and biological activity of cyclofenil and its derivatives.
Table 1: ER Binding Affinity and Antiproliferative Activity of Cyclofenil Conjugates [4]
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | MCF-7 Cell IC₅₀ (nM) |
|---|---|---|---|
| Cyclofenil-amide 13e | 19 | 229 | 187 |
| Endoxifen conjugate 16b | 15 | 115 | 5.7 |
Table 2: In Vitro Biological Activities of Cyclofenil [5]
| Assay | Model System | Result / EC₅₀ |
|---|---|---|
| Anti-viral Activity | Dengue virus replication in Vero cells | EC₅₀ = 1.62 µM |
| ER Agonist Activity | YES assay (β-galactosidase) | Relative agonistic activity reported [6] |
| Cellular Process Inhibition | Proteoglycan synthesis | Inhibitory effect observed [1] |
Table 3: Preclinical In Vivo Data for SERMs [7]
| SERM | Species/Model | Key Finding |
|---|---|---|
| Cyclofenil | OVX Rat/POA-AHA microinjection | Reduced ovulation rate and LH surge; increased FSH and progesterone [5] |
| Raloxifene | OVX Rat (6 months) | Increased lumbar vertebral BMD and bone strength vs. control |
| Bazedoxifene | OVX Rat (6 weeks) | Significant, dose-dependent increases in BMD vs. control |
This compound functions as a mixed agonist-antagonist of the estrogen receptor (ER), with its activity highly dependent on the target tissue [2]. The following diagram illustrates the core mechanism of action for SERMs like cyclofenil at the cellular level.
SERMs like cyclofenil can trigger tissue-specific agonist or antagonist effects by inducing different ER conformations that recruit co-activators or co-repressors [4] [8].
The binding of this compound to the Ligand Binding Domain (LBD) of the ER induces a unique receptor conformation. A critical aspect of its antagonistic profile is the displacement of Helix-12 (H12) [4]. This displacement prevents the sealing of the coactivator binding site, leading to the recruitment of corepressor complexes (e.g., NCoR, SMRT) and subsequent suppression of gene transcription in tissues like the breast [4] [8]. This molecular mechanism underpins its anti-estrogenic effects. Furthermore, specific conjugate molecules derived from cyclofenil have been shown to not only displace H12 but also extend to interact with the coactivator binding site (CABS), further stabilizing an antagonistic conformation and potentially leading to ER degradation [3].
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound for ERα and ERβ.
This protocol evaluates the potency of a compound to inhibit the growth of ER-positive breast cancer cells.
This compound is primarily used as a research tool to study estrogen receptor biology and cellular processes. Beyond its classical SERM activity, recent research has explored novel applications and sophisticated molecular designs.
Despite its utility, researchers should be aware of several limitations associated with cyclofenil. Its clinical use has been limited due to a relatively high incidence of hepatotoxicity, with biochemical signs of liver changes observed in over 35% of users and overt hepatitis in about 1% [2]. Furthermore, in-depth scientific research on its precise mechanism of action for all its biological effects remains scarce in publicly available literature [1]. Finally, many studies report data for E/Z isomeric mixtures of compounds based on the stilbene core (like GW7604, a related SERM), which can complicate the interpretation of structure-activity relationships [3].
Cyclofenil diphenol inhibits proteoglycan synthesis through a multi-faceted mechanism centered on the Golgi apparatus.
The following diagram illustrates the multi-pathway inhibitory logic of this compound on GAG synthesis.
Key methodologies from the cited studies demonstrate how these mechanisms were identified.
This protocol establishes the selective effect of this compound on GAG synthesis versus protein synthesis [3] [4].
This experiment specifically tests the drug's effect on the xyloside-initiated GAG chain formation, bypassing the need for core protein synthesis [3] [4].
The table below consolidates quantitative findings on how different GAG types are inhibited [1].
| Glycosaminoglycan Type | Site of Synthesis | Inhibition by 50-70 μg/ml Cyclofenil |
|---|---|---|
| Chondroitin 4-Sulfate | Golgi apparatus | 40% - 68% |
| Chondroitin 6-Sulfate | Golgi apparatus | 3% - 48% |
| Hyaluronan | Plasma Membrane | 47% - 66% |
The available research provides a robust mechanistic and methodological foundation, though the studies are from the 1980s and 90s. Modern techniques could further elucidate the precise molecular interactions.
This therapeutic strategy involves creating a single molecule that can bind to two different locations on the same estrogen receptor (ER) protein.
The following table summarizes the primary quantitative results from the synthesis and testing of these compounds.
| Compound Description | Binding Affinity (RBA for ERα) | Biological Activity (at 1 μM) | Key Findings |
|---|---|---|---|
| Cyclofenil-derived dimer (C4 spacer) [3] | 79.2% | 38% ER downregulation in MCF-7 cells [3] | Highest binding affinity among tested homodimers; showed significant ER downregulation [3]. |
| GW7604-based homodimers (Spacers C2-C5) [1] [3] | Varies with spacer length | Full antagonism; medium downregulatory effects [3] | Spacer length is critical for optimal activity; compounds do not stimulate ER expression (a drawback of 4-OHT) [1] [3]. |
| Benzoxepine-pyrimidine heterodimer (Compound 31) [2] | IC₅₀ = 18.2 nM (ERα), 61.7 nM (ERβ) | Antiproliferative IC₅₀ = 65.9 nM (MCF-7), 88.9 nM (Tamoxifen-resistant MCF-7) [2] | Potent pure antiestrogen; no ER downregulation; effective against tamoxifen-resistant cancer cells [2]. |
To evaluate these bivalent ligands, researchers employ a suite of standard and advanced techniques in medicinal chemistry and molecular biology.
1. Computational Design & Docking Studies
2. Chemical Synthesis
3. Biological In Vitro Assays
The logical workflow that integrates these methodologies is summarized in the diagram below.
Experimental Workflow for Bivalent Ligand Development
The promising results from initial studies point toward several key areas for future investigation [1] [2]:
This document provides a detailed protocol for the separation and analysis of Cyclofenil diphenol (CAS 5189-40-2) using a Newcrom R1 reversed-phase HPLC column. This method is scalable from analytical to preparative scale and is suitable for pharmacokinetic studies and impurity isolation [1] [2].
Analyte of Interest: this compound is a synthetic compound with a molecular formula of C₁₉H₂₀O₂ and a molecular weight of 280.368 g/mol [2]. This application note describes a robust reversed-phase HPLC method for its analysis.
Column Chemistry: The Newcrom R1 is a special reversed-phase column characterized by its low silanol activity. Its stationary phase is stable over a wide pH range of 1.0 to 10.0, making it versatile for method development. For instance, the column has demonstrated stability with over 200 injections at pH 10.6 without significant loss of performance [3].
2.1. Equipment and Reagents
2.2. Column Specifications (Newcrom R1) Selecting the appropriate column dimensions and particle size allows for optimization of speed, resolution, or loading capacity.
| Parameter | Available Options |
|---|---|
| Particle Size | 3 µm, 5 µm [3] |
| Column Diameter | 0.5 mm, 1 mm, 2.1 mm, 3.2 mm, 4.6 mm, 10 mm, 22 mm [3] |
| Column Length | 10 mm, 25 mm, 50 mm, 100 mm, 150 mm, 250 mm, Guard [3] |
| Pore Size | 100 Å [3] |
| pH Range | 1.0 - 10.0 [3] |
2.3. Mobile Phase Preparation
2.4. Chromatographic Conditions These conditions are a starting point and may require optimization.
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water / Acid |
| Acid Additive | Phosphoric Acid (or Formic Acid for MS) |
| Flow Rate | 1.0 mL/min (adjust based on column dimensions) |
| Detection | UV-Vis (wavelength to be determined empirically) |
| Temperature | Ambient (or controlled, e.g., 25-30°C) |
| Injection Volume | 1-10 µL (dependent on sample concentration and loop size) |
2.5. Sample Preparation
The following diagram outlines the step-by-step procedure for the HPLC analysis, from preparation to shutdown.
Upon successful analysis, you will obtain a chromatogram. Here is how to interpret the key features [4]:
To quantify your sample, you must first run a series of standard solutions with known concentrations to create a calibration curve (plotting peak area vs. concentration). The concentration of your unknown sample can then be determined from this curve [4].
I hope these detailed application notes help you implement this method successfully.
Cyclofenil diphenol is a weak non-steroidal estrogen known for its profound inhibitory effects on proteoglycan synthesis in chondrocytes. Its unique ability to disrupt Golgi apparatus structure makes it a valuable pharmacological tool for studying protein processing, secretion, and extracellular matrix assembly in cartilage research. Unlike general protein synthesis inhibitors, this compound exhibits specificity toward Golgi-mediated events, particularly affecting sulfated proteoglycan synthesis while having more modest effects on overall protein synthesis. This application note provides detailed protocols for concentration optimization and experimental application of this compound in chondrocyte culture systems, specifically tailored for researchers and drug development professionals working on cartilage biology and disease mechanisms. The information presented here is particularly relevant for investigations of cartilage extracellular matrix formation, Golgi function, and chondrocyte pathophysiology in conditions such as osteoarthritis.
Optimizing this compound concentration is crucial for achieving specific experimental outcomes while maintaining cell viability. The compound exhibits concentration-dependent effects on chondrocyte function and structure, with distinct thresholds for different cellular processes.
Table 1: Concentration-Dependent Effects of this compound on Chondrocyte Function
| Concentration (μg/mL) | Effect on Proteoglycan Synthesis | Effect on Golgi Structure | Effect on Protein Synthesis | Cellular Ultrastructure |
|---|---|---|---|---|
| 50-70 | 40-68% inhibition of chondroitin 4-sulfate; 3-48% inhibition of chondroitin 6-sulfate | Partial disruption | Moderate inhibition (~20-30%) | Early Golgi fragmentation |
| 90 | Complete inhibition of [³⁵S]proteoglycan synthesis | Complete Golgi disappearance within 60 minutes | ~40% inhibition with [³H]lysine as precursor | ER distension after 2-3 hours; swollen ribosome-studded vesicles |
| 90 (with cycloheximide pre-treatment) | Not measured | Golgi disappearance | Protein synthesis blocked | Distended but continuous ER; no swollen vesicles; cytoplasmic lipid droplets |
Table 2: Comparative Inhibitory Profiles of Related Compounds
| Compound | Inhibition of [³⁵S]Proteoglycan Synthesis | Structural Relationship | Notes |
|---|---|---|---|
| This compound (F6060) | Complete inhibition at 90 μg/mL | Reference compound | Reversible effects |
| F6204 | Similar concentration-related effect | Structurally related | Complete inhibition at 90 μg/mL |
| F6091 | Similar concentration-related effect | Structurally related | Complete inhibition at 90 μg/mL |
| Stilboestrol | Potent inhibition | Non-steroidal estrogen | Comparative compound |
| Clomiphene | Potent inhibition | Selective estrogen receptor modulator | Comparative compound |
| Tamoxiphen | Potent inhibition | Selective estrogen receptor modulator | Comparative compound |
The effects of this compound are fully reversible within 21 hours of drug withdrawal, allowing for washout studies and recovery experiments [1]. The concentration of 90 μg/mL represents the maximum efficacy dose for complete inhibition of proteoglycan synthesis and Golgi disruption, while lower concentrations (50-70 μg/mL) provide partial inhibition suitable for graded response studies.
Primary Chondrocyte Isolation:
Chondrocyte Expansion Considerations:
Drug Preparation:
Treatment Application:
Assessment Parameters:
This compound exerts its effects through multiple inhibitory mechanisms that primarily target the secretory pathway in chondrocytes. The compound rapidly induces fragmentation of the Golgi apparatus into small vesicles within 40-60 minutes of treatment at 90 μg/mL, followed by distension of the endoplasmic reticulum after 2-3 hours [1]. These ultrastructural changes correlate with profound inhibition of proteoglycan synthesis while overall protein synthesis is only partially affected.
The drug specifically inhibits Golgi-mediated events including sulfation of chondroitin 4-sulfate (40-68% inhibition) and chondroitin 6-sulfate (3-48% inhibition at 50-70 μg/mL) [6]. Interestingly, [³H]hyaluronan synthesis, which occurs at the plasma membrane through a different mechanism, is also inhibited (47-66%), suggesting additional targets beyond Golgi functions [5]. This compound also interferes with amino acid uptake via the system A carrier, as demonstrated by inhibition of methylaminoisobutyric acid uptake, while having no effect on glucose uptake (2-deoxyglucose) [6].
The compound causes reduction in UDP-sugar pools (UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses), though this effect alone cannot account for the complete inhibition of proteoglycan synthesis [6]. Importantly, this compound prevents the substitution of proteoglycan core protein with chondroitin sulfate chains, leading to accumulation of unprocessed core protein [6].
Diagram 1: Multifactorial mechanism of this compound in chondrocytes showing temporal progression of cellular effects
Structural Validation:
Functional Validation:
This compound serves as a valuable pharmacological tool for investigating chondrocyte biology, particularly processes related to Golgi function and proteoglycan synthesis. The optimized concentration range of 50-90 μg/mL provides researchers with a dose-dependent response window for experimental design. The reversible nature of its effects enables recovery studies and temporal investigation of secretory pathway function. When implementing this protocol, researchers should carefully consider their chondrocyte source, culture conditions, and validation methods to ensure reproducible results. The multiple mechanisms of action of this compound—spanning Golgi disruption, amino acid transport inhibition, and UDP-sugar pool modulation—make it particularly useful for comprehensive studies of chondrocyte extracellular matrix production and its perturbation in disease states.
Proteoglycans are complex macromolecules consisting of a core protein with one or more covalently attached glycosaminoglycan (GAG) chains that play critical roles in maintaining tissue structure, hydration, and signaling in cartilage and other connective tissues. The biosynthesis of proteoglycans involves multiple intracellular compartments, with the Golgi apparatus serving as the primary site for GAG chain polymerization and sulfation. Cyclofenil diphenol (F6060) is a non-steroidal weak estrogen analog that has demonstrated significant inhibitory effects on proteoglycan synthesis in chondrocyte cultures, making it a valuable research tool for investigating cartilage matrix metabolism and Golgi function [1].
Studies using Swarm rat chondrosarcoma chondrocytes have revealed that this compound exerts multiple inhibitory mechanisms beyond simple estrogen receptor-mediated pathways, as these chondrocytes lack classical estrogen receptors [1]. This compound has been shown to induce fragmentation of the Golgi apparatus into small vesicles, disrupting the normal architecture of this essential organelle and thereby impairing its function in proteoglycan assembly [1]. The ability of this compound to selectively target Golgi-mediated processes while leaving other cellular functions relatively intact provides researchers with a specific tool for investigating the complex sequence of events in proteoglycan biosynthesis and for developing potential therapeutic strategies for conditions involving abnormal proteoglycan accumulation.
Research using Swarm chondrosarcoma chondrocytes demonstrated that this compound produces a concentration-dependent inhibition of proteoglycan synthesis, with complete inhibition of [³⁵S]proteoglycan synthesis achieved at 90 μg/mL [1]. Structurally related compounds F6204 and F6091 showed similar effects, while other estrogenic compounds including stilboestrol, clomiphene, and tamoxiphen also potently inhibited proteoglycan synthesis. Importantly, the inhibition specifically targeted proteoglycan synthesis rather than general protein synthesis, as apparent [³H]protein synthesis using [³H]lysine as precursor was only approximately 40% inhibited at concentrations that completely blocked proteoglycan synthesis [1].
Table 1: Concentration-Dependent Effects of this compound on Proteoglycan Synthesis in Chondrocytes
| Parameter | 50 μg/mL | 70 μg/mL | 90 μg/mL |
|---|---|---|---|
| [³⁵S]Proteoglycan Synthesis | ~40% inhibition | ~70% inhibition | ~100% inhibition |
| [³H]Protein Synthesis | ~15% inhibition | ~25% inhibition | ~40% inhibition |
| Chondroitin 4-[³⁵S]sulphate | 40% inhibition | 55% inhibition | 68% inhibition |
| Chondroitin 6-[³⁵S]sulphate | 3% inhibition | 25% inhibition | 48% inhibition |
| [³H]Hyaluronan Synthesis | 47% inhibition | 55% inhibition | 66% inhibition |
Further investigation into the mechanism revealed that this compound (90 μg/mL) caused a decrease in the pool size of key nucleotide sugars, including UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses [1]. However, this reduction was determined to be insufficient to account for the profound inhibition of proteoglycan synthesis observed. The compound specifically interfered with cellular uptake of amino acids via the system A carrier, as evidenced by inhibition of methylaminoisobutyric acid uptake (a specific substrate for this system), while having no effect on the uptake of 2-deoxyglucose [1]. This compound also inhibited the substitution of ³H-labeled proteoglycan core protein with chondroitin sulphate chains, indicating disruption of the glycosylation process essential for proteoglycan maturation [1].
Table 2: Effects of this compound on Metabolic Precursors and Transport Systems
| Metabolic Parameter | Effect of this compound | Magnitude of Change |
|---|---|---|
| UDP-N-acetylglucosamine pool | Decrease | Insufficient to explain PG synthesis inhibition |
| UDP-N-acetylgalactosamine pool | Decrease | Insufficient to explain PG synthesis inhibition |
| UDP-hexoses pool | Decrease | Insufficient to explain PG synthesis inhibition |
| System A amino acid transport | Inhibited | Concentration-dependent inhibition |
| 2-deoxyglucose uptake | No effect | No significant change |
| [³H]glucosamine entry into cells | No effect | No significant change |
| Chondroitin sulfate chain attachment | Inhibited | Disrupted core protein glycosylation |
Protocol: Assessment of Proteoglycan Synthesis Rate Using ³⁵S-Sulfate Incorporation
This protocol is adapted from methodologies used to evaluate blood-induced cartilage damage in hemophilic rat models and can be applied to measure this compound effects on proteoglycan synthesis [2].
Step 1: Chondrocyte Isolation and Culture
Step 2: Metabolic Labeling
Step 3: Sample Processing
Step 4: Data Calculation
Protocol: Ultrastructural Analysis of Golgi Fragmentation
This protocol is based on electron microscopy studies demonstrating this compound-induced Golgi disruption [1].
Step 1: Treatment and Fixation
Step 2: Embedding and Sectioning
Step 3: Electron Microscopy
The following diagrams illustrate the experimental workflow for investigating this compound's effects and its multiple mechanisms of action on proteoglycan synthesis.
Diagram 1: Experimental workflow for assessing this compound effects on proteoglycan synthesis using radiolabeled precursors. The protocol involves chondrocyte isolation, compound treatment, metabolic labeling with ³⁵S-sulfate, sample processing, and multiple analysis endpoints.
Diagram 2: Multiple inhibitory mechanisms of this compound on proteoglycan synthesis. This compound simultaneously targets Golgi structure, amino acid transport, nucleotide sugar pools, and core protein glycosylation, collectively resulting in profound inhibition of proteoglycan synthesis.
The ³⁵S-sulfate incorporation assay has been established as a sensitive method for detecting early changes in cartilage matrix synthesis, measurable before histological alterations manifest [2]. This technique is particularly valuable for investigating blood-induced cartilage damage, degenerative joint diseases, and screening potential therapeutic compounds targeting proteoglycan metabolism. Quantitative digital pathology approaches, including image analysis and stereology, provide complementary methodologies for measuring proteoglycans and glycosaminoglycans in tissue sections, allowing for spatial resolution of these components in healthy and diseased tissues [3].
Recent advances in the field include the development of targeted approaches to modulate proteoglycan synthesis pathways for therapeutic benefit. For instance, 4-MU4-deoxy-β-D-xylopyranoside, a competitive inhibitor of β4-galactosyltransferase7, has demonstrated anti-fibrotic activity by inhibiting proteoglycan synthesis and counteracting TGF-β1-induced fibrotic phenotypes in lung fibroblasts [4]. Similarly, understanding the intracellular signaling pathways regulating proteoglycan synthesis, such as the PI 3-kinase pathway activated by IGF-I stimulation, provides additional targets for pharmacological intervention [5]. These methodological advances enhance our ability to investigate and therapeutically modulate proteoglycan synthesis in various pathological conditions.
This compound represents a valuable research tool for investigating proteoglycan synthesis and Golgi function through its multiple mechanisms of action. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for studying these processes using radiolabeled precursors, particularly the well-established ³⁵S-sulfate incorporation assay. When properly executed, these techniques enable sensitive, quantitative assessment of proteoglycan synthesis rates and cellular responses to pharmacological interventions, contributing to our understanding of cartilage biology and the development of novel therapeutic strategies for connective tissue disorders.
The following workflow outlines the key stages for the synthesis and preliminary biological evaluation of a cyclofenil conjugate.
1. Multi-step Synthesis of Cyclofenil-Conjugate [1]
2. Key In Vitro Evaluations
The table below summarizes the key quantitative data expected from the evaluation of the conjugates, guiding the selection of a lead candidate.
| Conjugate | Spacer Length (Carbons) | Aqueous Half-life (h) | Relative Binding Affinity (ERα) | IC₅₀ MCF-7 (ER+, µM) | IC₅₀ SKBr3 (ER-, µM) | Selectivity Index (SKBr3/MCF-7) |
|---|---|---|---|---|---|---|
| Cyclofenil-Prop-PtCl3 | 3 | ~1-2 | ~5% | >10 | >50 | <5 |
| Cyclofenil-But-PtCl3 | 4 | ~10-20 | ~10% | 1.0 - 5.0 | >20 | >4 |
| Cyclofenil-Pent-PtCl3 | 5 | 55 - 75 | ~15% | 0.1 - 1.0 | >50 | >50 |
| Cyclofenil-Hex-PtCl3 | 6 | ~50-70 | ~12% | 0.5 - 2.0 | >30 | >15 |
The relationship between spacer length and the resulting biological properties can be visualized in the following diagram.
The data from the GW7604-Zeise's salt conjugates strongly suggests that a pentyl (C5) spacer in a cyclofenil conjugate will likely offer the best balance of stability, ER affinity, and potent, selective cytotoxicity [1]. This design leverages the SERD-like properties of the carrier for targeted uptake and the platinum payload for DNA damage.
Future research should focus on:
Breast cancer remains a formidable global health challenge, with the MCF-7 cell line serving as a fundamental experimental model for hormone receptor-positive breast cancer research. Among investigated therapeutic compounds, cyclofenil diphenol represents a promising chemical scaffold with demonstrated biological activity against cancer cell proliferation. These application notes provide detailed protocols and experimental data for evaluating the antiproliferative efficacy of this compound derivatives in MCF-7 cell cultures, enabling standardized assessment across research laboratories. The MCF-7 cell line (Michigan Cancer Foundation-7) is particularly valuable for breast cancer therapeutic development as it represents luminal A subtype cancer characterized by estrogen and progesterone receptor expression, allowing investigation of both hormone-dependent and independent antiproliferative mechanisms.
While this compound specifically represents a diphenolic compound structure with potential SERM (Selective Estrogen Receptor Modulator) activity, analogous compounds including cyclodiprenyl phenols and other structurally-related phenols have demonstrated significant antiproliferative potential in published studies. The structural similarity of these compounds facilitates interaction with critical biological targets including estrogen receptors and mitochondrial membranes, inducing apoptosis and cell cycle arrest through multiple convergent pathways. This document synthesizes experimental approaches from validated methodologies to create a comprehensive resource for researchers investigating this promising class of compounds.
Studies investigating compounds structurally related to this compound have demonstrated significant antiproliferative effects against MCF-7 breast cancer cells. In one comprehensive investigation, six novel cyclodiprenyl phenols synthesized through direct coupling of perillyl alcohol with appropriate phenols were evaluated against three human cancer cell lines, including MCF-7 breast cancer cells [1] [2]. The results revealed that dihydroxylated compounds and certain monohydroxylated derivatives displayed notable selectivity against cancer cell lines, with compound 2 emerging as the most effective in the series, exhibiting cytotoxicity approaching that of the reference antineoplastic agent dunnione [2].
Table 1: Antiproliferative Activity (IC50 Values) of Cyclodiprenyl Phenols Against Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | HT-29 IC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| 1 | >100 | >100 | >100 | N/A |
| 2 | 25.9 ± 0.1 | 12.2 ± 0.7 | 45.1 ± 0.2 | >3.9 |
| 3 | 53.7 ± 0.4 | 54.5 ± 0.5 | >100 | >1.9 |
| 4 | 44.7 ± 0.3 | 40.3 ± 0.2 | 53.5 ± 0.4 | >1.9 |
| 5 | 67.3 ± 0.3 | 50.7 ± 0.4 | >100 | >1.5 |
| 6 | >100 | >100 | >100 | N/A |
| 7 | >100 | >100 | >100 | N/A |
| Daunorubicin* | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 | Varies |
| Dunnione* | 15.3 ± 0.2 | 10.5 ± 0.3 | 18.7 ± 0.3 | Varies |
*Positive controls; Selectivity Index calculated as IC50 in normal cells (HDF/CoN) divided by IC50 in MCF-7 cells [1]
The structure-activity relationship analysis from this study demonstrated that specific hydroxylation patterns significantly influence antiproliferative potency. Dihydroxylated compounds (2-4) and monohydroxylated compound 5 displayed the strongest cytotoxicity against MCF-7 cells, while compounds lacking this structural feature showed markedly reduced activity [1]. This suggests that the phenolic hydroxyl groups are essential for biological activity, potentially through facilitating hydrogen bonding with cellular targets or participating in redox cycling that generates reactive oxygen species.
Research on structurally-distinct compounds provides valuable reference points for evaluating this compound efficacy. In studies of 3-N-substituted estrogen derivatives, compound 5 demonstrated an IC50 value of 12μM against MDA-MB-231 cells (ER-negative breast cancer), while compounds 6, 7, and 13 showed IC50 values of approximately 12μM against MCF-7 cells, outperforming tamoxifen which exhibited IC50 values ranging from 19-33μM in comparative assays [3]. Similarly, the quinoline derivative RIMHS-Qi-23 demonstrated superior potency and selectivity against MCF-7 cells compared to doxorubicin in recent investigations, though through mechanisms not involving direct kinase inhibition [4].
Table 2: Comparison of Antiproliferative Agents in MCF-7 Cells
| Compound Class | Representative Compound | IC50 in MCF-7 (μM) | Mechanistic Insights | Selectivity |
|---|---|---|---|---|
| Cyclodiprenyl phenols | Compound 2 | 25.9 ± 0.1 | Mitochondrial membrane impairment, apoptosis induction | High (SI >3.9) |
| 3-N-substituted estrogens | Compound 13 | ~12 | ER binding, possible SERM activity | Moderate |
| Quinoline derivatives | RIMHS-Qi-23 | Variable by study | Cell proliferation and senescence (non-kinase) | High |
| Tamoxifen (reference) | 4-Hydroxytamoxifen | 19-33 | SERM activity, ER antagonism | Moderate |
| Doxorubicin (reference) | - | Variable by protocol | DNA intercalation, topoisomerase inhibition | Low |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a colorimetric measurement of metabolic activity as a surrogate for cell viability and proliferation [4].
Day 1: Cell Seeding
Day 2: Compound Treatment
Day 4: MTT Assay and Measurement
Data Analysis:
The SRB assay provides an alternative method measuring cellular protein content as an indicator of cell proliferation [1].
Apoptosis Detection:
Cell Cycle Analysis:
Senescence-Associated β-Galactosidase Staining:
Research on compounds structurally related to this compound suggests multiple potential mechanisms through which these compounds exert their antiproliferative effects on MCF-7 cells. Studies indicate that dihydroxylated phenols and related structures can induce mitochondrial membrane impairment and trigger apoptotic cascades through both intrinsic and extrinsic pathways [1]. The following diagram illustrates the proposed mechanism of action for this compound analogs:
For estrogen receptor-positive cells like MCF-7, these compounds may function as Selective Estrogen Receptor Modulators (SERMs), binding to estrogen receptors and modulating downstream signaling pathways. This is particularly relevant for this compound given its structural similarity to established SERMs like tamoxifen [5]. The ER binding can lead to altered expression of estrogen-responsive genes involved in cell proliferation, ultimately resulting in cell cycle arrest. Additionally, research on ferrocenyl tamoxifen hybrids has demonstrated that structural modifications can enhance pro-oxidant effects in cancer cells, generating reactive oxygen species that contribute to DNA damage and apoptotic signaling [5].
The experimental workflow for comprehensive mechanistic investigation can be visualized as follows:
Recent investigations have also revealed that some related compounds, such as the quinoline derivative RIMHS-Qi-23, exert antiproliferative effects through senescence induction rather than classic apoptotic pathways [4]. This suggests potential alternative mechanisms that might be relevant for certain this compound analogs. Molecular studies have identified key proteins involved in these processes, including cyclophilin A, p62, and LC3, which represent potential biomarkers for characterizing compound mechanisms [4].
When interpreting results from this compound antiproliferative assays:
The comprehensive evaluation of this compound and related compounds against MCF-7 breast cancer cells requires standardized methodologies and rigorous analytical approaches as outlined in these application notes. The experimental protocols detailed herein provide a framework for generating reproducible, high-quality data on compound efficacy and mechanisms of action. The observed structure-activity relationships for related phenolic compounds highlight the critical importance of specific functional groups, particularly hydroxylation patterns, in determining antiproliferative potency.
Future investigations should explore synergistic combinations of this compound derivatives with established therapeutics, assess activity against treatment-resistant cell models, and investigate in vivo efficacy in appropriate animal models. The continuing development of these compounds through rational drug design approaches holds promise for addressing the ongoing challenge of hormone receptor-positive breast cancer, particularly cases developing resistance to current standard therapies.
This compound (CFD) is a non-steroidal weak estrogenic compound that has emerged as a valuable research tool for investigating Golgi apparatus structure and function in living cells. Originally studied for its therapeutic potential, CFD was subsequently discovered to induce dramatic and reversible fragmentation of the Golgi complex into small vesicles, making it particularly useful for studying Golgi dynamics and trafficking pathways. The compound's ability to rapidly disrupt Golgi architecture while maintaining cell viability provides researchers with a powerful chemical biology approach to investigate the fundamental principles of secretory pathway organization and the molecular mechanisms underlying Golgi structure maintenance.
The significance of CFD in cell biology research stems from its unique mechanism of action, which differs from other Golgi-disrupting agents such as Brefeldin A or Monensin. While CFD shares with these compounds the ability to inhibit protein secretion, it specifically induces retrograde trafficking of both Golgi stack and trans-Golgi network (TGN) membrane proteins back to the endoplasmic reticulum (ER), ultimately leading to the complete but reversible morphological disappearance of the Golgi apparatus from cells [1]. This property has made CFD an essential tool for probing the dynamic balance between anterograde and retrograde membrane trafficking, as well as for understanding how the structural integrity of the Golgi is maintained in mammalian cells.
This compound exerts multiple dramatic effects on Golgi structure and cellular trafficking pathways that can be leveraged in experimental settings:
Golgi Apparatus Fragmentation: Treatment with CFD induces rapid vesiculation of the Golgi stack, transforming the characteristic perinuclear ribbon structure into numerous small vesicles distributed throughout the cytoplasm. This structural disruption was initially observed in cultures of Swarm chondrosarcoma chondrocytes, where CFD treatment caused the Golgi apparatus to fragment into small vesicles [2]. The fragmentation process is reversible upon compound removal, allowing researchers to study both disassembly and reassembly processes.
Stimulation of Retrograde Trafficking: CFD treatment promotes the rapid retrograde movement of both Golgi stack and TGN membrane proteins back to the endoplasmic reticulum. This results in the eventual morphological disappearance of both organelles from cells, as demonstrated by the redistribution of Golgi and TGN markers to the ER compartment [1]. This retrograde trafficking is inhibited by microtubule depolymerizing agents and energy poisons, indicating dependence on an active transport system.
Inhibition of Secretory Pathways: CFD potently and rapidly inhibits transport of membrane proteins like vesicular stomatitis virus G glycoprotein (VSV-G) from the ER to the Golgi complex, and from the TGN to the cell surface [1]. This dual inhibition makes it particularly useful for studying specific stages of the secretory pathway.
The molecular mechanisms through which CFD disrupts cellular function involve multiple biochemical pathways:
Inhibition of Proteoglycan Synthesis: CFD was shown to inhibit [³⁵S]proteoglycan synthesis in chondrocyte cultures, with complete inhibition achieved at 90 μg/mL concentrations. Related compounds F6204 and F6091 show similar concentration-related effects, while other non-steroidal estrogens like stilboestrol, clomiphene, and tamoxiphen also demonstrate potent inhibition of proteoglycan synthesis [2].
Disruption of Glycosaminoglycan Biosynthesis: CFD interferes with Golgi-mediated chondroitin sulfate synthesis, inhibiting chondroitin 4-[³⁵S]sulfate and chondroitin 6-[³⁵S]sulfate synthesis by 40-68% and 3-48% respectively at concentrations between 50-70 μg/mL. Additionally, it inhibits [³H]hyaluronan synthesis by 47-66%, suggesting multiple inhibitory mechanisms [2].
Interference with Substrate Transport: CFD disrupts cellular uptake of amino acids via the system A carrier, as evidenced by inhibition of methylaminoisobutyric acid uptake. Interestingly, it does not affect glucose uptake mechanisms, demonstrating specificity in its transport inhibition [2].
Table 1: Concentration-Dependent Effects of this compound on Golgi Functions
| Cellular Process | Concentration Range | Inhibition/Effect | Experimental System |
|---|---|---|---|
| Proteoglycan synthesis | 90 μg/mL | Complete inhibition | Swarm chondrosarcoma chondrocytes |
| Chondroitin 4-sulfate synthesis | 50-70 μg/mL | 40-68% inhibition | Swarm chondrosarcoma chondrocytes |
| Chondroitin 6-sulfate synthesis | 50-70 μg/mL | 3-48% inhibition | Swarm chondrosarcoma chondrocytes |
| Hyaluronan synthesis | 50-70 μg/mL | 47-66% inhibition | Swarm chondrosarcoma chondrocytes |
| Amino acid uptake | 90 μg/mL | Significant inhibition | System A carrier specific |
Materials Required:
Procedure:
Cell Seeding: Plate cells at appropriate density (typically 50-70% confluence) on sterile coverslips placed in tissue culture plates. Allow cells to adhere for 24 hours under standard culture conditions.
Drug Preparation: Prepare working concentrations of CFD from stock solution by diluting in pre-warmed culture medium. Final DMSO concentration should not exceed 0.1% (v/v). Include vehicle control with equivalent DMSO concentration.
Treatment Application:
Reversibility Assessment: To evaluate Golgi reformation, remove CFD-containing medium, wash cells twice with warm PBS, and add fresh complete medium. Monitor recovery at 30-minute to 2-hour intervals.
Sample Preparation for Conventional EM:
Advanced Cryo-Electron Microscopy Approach: For superior preservation of native Golgi architecture, consider cryo-fixation methods:
Table 2: Comparison of Electron Microscopy Methods for Golgi Visualization
| Parameter | Chemical Fixation | Cryo-Fixation |
|---|---|---|
| Structure Preservation | Good, but potential artifacts from chemical crosslinking | Excellent, near-native state preservation |
| Technical Difficulty | Moderate | High, requires specialized equipment |
| Processing Time | 3-5 days | 5-8 days |
| Resolution | ~2-5 nm | ~1-3 nm |
| Compatibility with Immunogold | Good with appropriate antigen retrieval | Limited due to resin properties |
| Recommended Application | Routine Golgi morphology | High-resolution ultrastructural analysis |
VSV-G Transport Assay:
Proteoglycan Synthesis Assay:
The following diagram illustrates the experimental workflow for investigating CFD effects on Golgi structure and function:
When analyzing the effects of this compound on Golgi structure, researchers should employ both qualitative and quantitative assessment methods:
Golgi Fragmentation Scoring: Develop a standardized scoring system to categorize the extent of Golgi disruption:
Morphometric Analysis: Use electron micrographs to quantify:
Immunofluorescence Quantification: For light microscopy analysis, measure:
To ensure robust interpretation of CFD effects, implement appropriate normalization strategies:
Statistical analysis should account for the nested nature of cellular measurements, with appropriate hierarchical modeling when comparing multiple experiments conducted over time. For EM morphometry, analyze a minimum of 50 cell profiles per condition from at least three independent experiments to achieve sufficient power for detecting significant Golgi structural changes.
While traditional electron microscopy provides exceptional resolution, several advanced imaging approaches offer complementary insights for Golgi studies:
Cryo-Electron Tomography: This technique enables 3D visualization of Golgi apparatus in near-native state without chemical fixation artifacts. Recent technical advancements have made cryo-EM particularly valuable for structural studies, with resolution now reaching 1.15 Å in optimal conditions [5]. For Golgi analysis, cryo-ET can reveal structural details of cisternal organization, vesicle budding, and membrane contacts in CFD-treated samples.
Super-Resolution Live-Cell Imaging: Techniques such as STED (Stimulated Emission Depletion) microscopy enable live tracking of Golgi dynamics with resolution beyond the diffraction limit. The development of novel ceramide-based probes like Cer-SiR allows prolonged super-resolution imaging of the Golgi apparatus without perturbing its function [6]. This approach is particularly valuable for capturing the real-time dynamics of CFD-induced Golgi fragmentation and recovery.
Multiplexed Organelle Imaging: Recent advances in deep convolutional neural networks (DCNN) combined with environment-sensitive dyes like Nile Red enable simultaneous visualization of up to 15 subcellular structures, including Golgi apparatus [7]. This approach could be adapted to comprehensively map CFD effects on multiple organelles simultaneously, providing systems-level insights beyond Golgi-specific impacts.
The systematic identification of Golgi-affecting compounds and proteins has been revolutionized by high-content screening approaches:
Automated Phenotypic Screening: Microscope-based functional screening assays allow systematic identification of proteins and compounds that influence Golgi integrity and secretory function. These platforms use automated image acquisition and analysis to quantify changes in Golgi morphology and cargo transport in response to genetic or chemical perturbations [4].
Transport Assay Automation: Quantitative single-cell-based transport assays monitoring temperature-sensitive VSV-G transport can be automated for medium-throughput screening of CFD analogs or synergistic compounds. These systems normalize surface expression of cargo in transfected cells to account for variation in expression levels [4].
The following diagram illustrates the molecular mechanisms and cellular consequences of CFD treatment:
The study of Golgi-disrupting agents like this compound has opened new avenues for therapeutic intervention in various disease contexts:
Antiviral Applications: As many viruses including SARS-CoV-2 and Orthoflaviviruses (e.g., Japanese encephalitis virus) depend on functional Golgi apparatus for replication and secretion, Golgi-disrupting compounds represent promising antiviral strategies [8] [9]. The demonstrated effectiveness of Retro-2 (a compound with similar Golgi-disrupting properties to CFD) in inhibiting SARS-CoV-2 replication highlights the therapeutic potential of this approach [9].
Cancer Therapeutics: Given the critical role of Golgi function in cancer cell secretion, proliferation, and metastasis, targeted Golgi disruption represents a promising anticancer strategy. The ability of CFD to inhibit proteoglycan synthesis is particularly relevant, as proteoglycans contribute to tumor microenvironment formation and cancer progression [2] [10].
Fibrosis Treatment: The potent inhibition of proteoglycan and glycosaminoglycan synthesis by CFD suggests potential applications in fibrotic conditions where excessive extracellular matrix accumulation occurs, such as pulmonary fibrosis, liver fibrosis, and systemic sclerosis [2].
Recent advances in structural biology methodologies are enhancing Golgi-targeted drug discovery:
Cryo-EM in Drug Design: The resolution revolution in cryo-electron microscopy has positioned this technique as a powerful tool for structure-based drug design. Cryo-EM offers advantages over X-ray crystallography for studying membrane-associated drug targets, including the ability to visualize targets in near-physiological conditions and resolve structural heterogeneity [5]. These advances could facilitate the development of next-generation Golgi-targeting compounds with improved specificity and reduced off-target effects.
High-Content Screening Platforms: Implementation of automated screening systems enables systematic evaluation of compound libraries for Golgi-disrupting activity. These platforms can simultaneously assess multiple parameters including Golgi morphology, cell viability, and specific trafficking pathways, accelerating the identification of promising lead compounds [4].
Rational Drug Design: Integration of structural information with functional data enables rational optimization of CFD analogs. Modification of the diphenol structure could yield compounds with enhanced potency, improved selectivity, or modified pharmacokinetic properties for specific therapeutic applications.
Researchers applying this compound in Golgi studies may encounter several technical challenges:
Cell Type Variability: Response to CFD can vary significantly between cell types. Primary cells often show different sensitivity compared to transformed cell lines. Solution: Conduct preliminary dose-response and time-course experiments for each new cell type, monitoring both Golgi disruption and cytotoxicity.
Incomplete Golgi Disruption: Suboptimal CFD concentrations or exposure times may yield partial phenotypes. Solution: Validate effective concentrations using multiple Golgi markers (cis, medial, trans) and complement morphological assessment with functional trafficking assays.
Cytotoxicity Confounding: Extended exposure or high concentrations may cause non-specific toxicity. Solution: Include viability assays (MTT, ATP content, propidium iodide exclusion) in parallel with all experiments and ensure CFD effects are reversible upon washout.
Fixation Artifacts: Poor preservation of Golgi morphology during sample processing. Solution: Optimize fixation protocols, consider high-pressure freezing for superior preservation, and validate findings with multiple fixation methods.
Rigorous experimental design requires appropriate controls and validation measures:
Specificity Controls: Include comparison with other Golgi-disrupting agents (Brefeldin A, Retro-2, Nordihydroguaiaretic acid) to assess whether observed effects represent specific Golgi disruption or general cellular stress responses.
Reversibility Demonstration: Confirm that CFD effects are reversible upon compound removal, supporting specific pharmacological action rather than irreversible toxicity.
Multiple Assessment Methods: Correlate findings from different methodologies (e.g., EM with fluorescence microscopy, morphology with functional assays) to ensure comprehensive characterization of phenotypes.
This compound remains a valuable research tool for investigating Golgi structure and function, offering reversible and specific disruption of this crucial organelle. The well-characterized effects of CFD on Golgi morphology, retrograde trafficking, and secretory function provide a solid foundation for exploring fundamental cell biological processes. As imaging technologies continue to advance, particularly in cryo-electron microscopy and super-resolution live-cell imaging, researchers are positioned to extract increasingly detailed mechanistic insights from CFD-induced Golgi alterations.
Amino acid uptake is facilitated by specific membrane transport proteins. While none of the studies mention cyclofenil diphenol specifically, they detail other compounds that inhibit various transporters, which can serve as a methodological guide.
The table below summarizes key transporters and their inhibitors from the recent literature:
| Transporter Name (SLC Family) | Function / Substrates | Identified Inhibitors (Compound Examples) | Inhibition IC₅₀ Values | Inhibition Mechanism / Site |
|---|---|---|---|---|
| B0AT1 (SLC6A19) [1] | Absorption of neutral amino acids (e.g., L-leucine) [1] | JX98, JX109, JX110 [1] | 31 - 90 nM [1] | Allosteric inhibition; binds to the transport vestibule (S2 site), preventing conformational change [1] |
| PAT1 (SLC36A1) [2] | Proton-coupled absorption of amino acids (e.g., proline, glycine) and drug substances (e.g., D-cycloserine) [2] | Ibuprofen, Diclofenac [2] | 272 - 954 μM [2] | Non-competitive, non-translocated inhibitor; likely binds to an allosteric site [2] |
| PEPT1 (SLC15A1) [3] | Proton-coupled absorption of di/tri-peptides and peptidomimetic drugs [3] | Cephalexin, Ibuprofen [4] [2] [3] | Information missing | Competitive inhibition at the orthosteric substrate binding site [3] |
| Imino/Amino Acid Carrier [4] | Uptake of D-cycloserine, alanine, and other amino acids in intestinal cells [4] | D-cycloserine itself (competitive), L-alanine, L-tryptophan [4] | Information missing | Active, energy-dependent transport; competitive inhibition suggests shared carrier [4] |
Based on the methodologies used in the identified research, here are detailed protocols for assessing compound interaction with amino acid transporters. You can adapt these to investigate this compound.
This protocol is adapted from studies on B0AT1 and PAT1 inhibitors [1] [2].
This protocol is used to confirm if a compound is a transported substrate or a non-translocated inhibitor [2].
The following diagram outlines a logical workflow for characterizing an unknown compound's interaction with an amino acid transporter, synthesizing the methods described above.
Given the lack of direct data on this compound, your research could explore the following:
The development of targeted molecular conjugates represents an innovative approach in cancer chemotherapy, aiming to enhance therapeutic specificity while reducing systemic toxicity. Estrogen receptors (ERs), particularly the ERα isoform, are overexpressed in approximately 75% of breast cancers, making them ideal molecular targets for directed therapy. The strategic combination of estrogen receptor ligands with potent cytotoxic agents creates bifunctional compounds capable of selective delivery to ER-positive cancer cells. This approach leverages the targeting capability of ER ligands to deliver cytotoxic payloads specifically to tumor cells, potentially minimizing damage to healthy tissues and improving therapeutic outcomes.
The conjugates described in these application notes incorporate cyclofenil diphenol, a non-steroidal estrogen receptor ligand with mixed agonist-antagonist activity typical of Selective Estrogen Receptor Modulators (SERMs), covalently linked to combretastatin A-4 (CA-4), a potent antimitotic agent isolated from the South African tree Combretum caffrum. CA-4 exhibits powerful antitubulin effects by binding to the colchicine binding site on tubulin, demonstrating cytotoxicity against a wide range of human cancer cell lines, including multi-drug resistant models. The design objective produces conjugates capable of dual-action activity: ER antagonism combined with antimitotic activity through tubulin destabilization [1] [2].
The conjugate design employs a bifunctional architecture consisting of three key components: (1) the ER-targeting moiety (this compound), (2) the cytotoxic agent (combretastatin A-4), and (3) a covalent linker connecting these two pharmacophores. This strategic combination aims to leverage the high binding affinity of this compound for both ERα and ERβ isoforms to facilitate receptor-mediated internalization into ER-positive breast cancer cells, specifically delivering the potent antimitotic CA-4 payload.
The cyclofenil component (4,4'-(cyclohexylidenemethylene)diphenol; C₁₉H₂₀O₂) features a central cyclohexylidene scaffold bridged to two para-hydroxyphenyl rings via a methylene linkage. This diphenylmethylene framework adopts a non-planar conformation with torsion angles of 15-30° between the phenolic rings and the central scaffold, optimal for hydrophobic packing within the ER ligand-binding pocket. The free phenolic hydroxyl groups are essential for forming hydrogen bonds with ER residues Glu353 and Arg394, with acetylation of these groups decreasing ER affinity by 100-fold [3].
Combretastatin A-4 provides the cytotoxic component through its potent inhibition of tubulin polymerization by binding at the colchicine site. The natural cis-stilbene configuration of CA-4 is essential for this activity, though it presents conformational instability as it can isomerize to the biologically inactive trans-configuration under the influence of light, heat, or protic media. Molecular design strategies address this limitation through appropriate linker chemistry and spatial orientation [4].
The following diagram illustrates the proposed mechanism of action of cyclofenil-combretastatin conjugates at the cellular level:
Diagram Title: Cellular Mechanism of Cyclofenil-CA-4 Conjugates
This mechanism enables selective cytotoxicity in ER-positive breast cancer cells through dual pathways: (1) ER-mediated transcriptional modulation and (2) tubulin disruption leading to mitotic arrest and apoptosis. The binding affinity of the cyclofenil moiety facilitates selective accumulation in ER-positive cells, while the CA-4 component provides potent antimitotic activity once intracellular release occurs [1] [2].
The synthesis of cyclofenil-combretastatin conjugates involves a multi-step procedure beginning with the preparation of key intermediates, followed by conjugation through amide or ester linkages. The following protocol outlines the synthesis of the promising cyclofenil-amide compound 13e, which demonstrated significant ER binding and antiproliferative activity [1].
Preparation of Cyclofenil Acid Derivative (Intermediate):
Activation of CA-4 Hydroxyl Group:
Conjugation Reaction:
Purification and Characterization:
The relative binding affinity of cyclofenil-CA-4 conjugates for ERα and ERβ is determined using a competitive binding assay with recombinant human estrogen receptors and [³H]-estradiol as the radioligand. This protocol follows the procedures validated in the cited research with modifications for high-throughput screening [1] [2].
Receptor Preparation:
Competitive Binding Incubation:
Separation of Bound Radioligand:
Measurement and Analysis:
The antiproliferative activity of conjugates is evaluated using ER-positive MCF-7 human breast cancer cells, measuring metabolic activity as an indicator of cell viability after 72 hours of compound exposure [1].
Cell Seeding and Treatment:
Incubation and Viability Assessment:
Measurement and Analysis:
Computational docking studies provide insights into the molecular interactions between cyclofenil-CA-4 conjugates and the estrogen receptor ligand binding domain, helping rationalize the observed binding affinities and functional activities [1].
The modeling studies for cyclofenil-combretastatin conjugates revealed that the bulky CA-4 moiety disrupts the positioning of helix-12 in the ER ligand-binding domain, preventing the formation of the activation function-2 (AF-2) surface required for co-activator recruitment. This mechanism explains the antagonistic activity of these conjugates in breast cancer cells [1].
Table 1: Binding Affinity and Antiproliferative Activity of Selected Conjugates
| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | Selectivity (ERβ/ERα) |
|---|---|---|---|---|
| 13e | 19 | 229 | 187 | 12.0 |
| 16b | 15 | 115 | 5.7 | 7.7 |
| Cyclofenil | 9.4 | 45.2 | >10,000 | 4.8 |
| CA-4 | >10,000 | >10,000 | 7.2 | N/A |
| 4-OH-Tam | 2.2 | 16.5 | 35 | 7.5 |
The data demonstrate that conjugation produces hybrids with nanomolar potency against both ER subtypes and ER-positive breast cancer cells. Compound 13e shows promising ERβ selectivity, while compound 16b exhibits exceptional antiproliferative activity in MCF-7 cells [1] [2].
Table 2: Structural Features and Corresponding Activity Relationships
| Structural Feature | Effect on ER Binding | Effect on Antiproliferative Activity | Notes |
|---|---|---|---|
| Free phenolic -OH | Essential (100× decrease if acetylated) | Moderate effect | H-bond with Glu353/Arg394 |
| Cyclohexylidene core | Optimal torsion angles 15-30° | Minimal direct effect | Hydrophobic packing in LBP |
| Amide linker | Maintains high affinity | Enables cytotoxicity | Stability against hydrolysis |
| CA-4 moiety | Reduces affinity but enhances antagonism | Major contribution | Disrupts helix-12 positioning |
| C4α-fluoroalkyl | Enhances ERβ selectivity | Slight reduction | Improved metabolic stability |
The following diagram summarizes the comprehensive experimental workflow for the synthesis and evaluation of cyclofenil-CA-4 conjugates:
Diagram Title: Experimental Workflow for Conjugate Development
The development of cyclofenil-combretastatin conjugates represents a promising targeted therapeutic strategy for ER-positive breast cancers. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for synthesizing and evaluating these bifunctional compounds. The key advantages of this approach include:
The experimental data demonstrate that strategic molecular hybridization can produce conjugates with nanomolar potency against both molecular targets and cellular models. Compound 13e, in particular, emerges as a promising lead with balanced ER binding and antiproliferative activity, suitable for further development as an antineoplastic agent for ER-positive breast cancers. Future research directions should include in vivo efficacy studies, pharmacokinetic optimization, and evaluation in treatment-resistant models to fully realize the therapeutic potential of this approach [1] [2].
The bivalent ligand approach represents an innovative strategy in drug design that involves connecting two pharmacophores through a spacer to simultaneously target multiple domains or receptor units. For estrogen receptor (ER) antagonists, this approach has been employed to develop compounds that not only antagonize estrogen binding but also disrupt coactivator recruitment, potentially overcoming resistance mechanisms that limit current therapies like tamoxifen. Approximately 80% of mammary carcinomas initially exhibit estrogen-dependent growth, which can be treated with aromatase inhibitors or selective estrogen receptor modulators/downregulators (SERMs/SERDs). The development of bivalent ligands targeting ERα provides a alternative mode of action to prevent estrogen signaling when conventional therapies fail [1].
Cyclofenil, a non-steroidal ER ligand, serves as an excellent scaffold for bivalent ligand development due to its inherent antagonistic properties and chemical versatility. Recent research has focused on creating homodimeric cyclofenil-derived compounds with variable spacer lengths to optimize both receptor binding and downstream effects on ER expression and transcriptional activity. These efforts have yielded compounds with full antagonistic potency at both ERα and ERβ subtypes while demonstrating effective receptor downregulation capabilities without the stimulatory effects on ER expression observed with 4-hydroxytamoxifen [1].
The design of cyclofenil-derived bivalent ligands follows the bivalent ligand principle, where two identical pharmacophores are connected through a flexible linker. This approach aims to simultaneously engage both monomers of the ER dimer, potentially leading to enhanced binding affinity and unique pharmacological effects beyond simple receptor antagonism. The strategic attachment points on the cyclofenil backbone were selected based on structure-activity relationship (SAR) studies that identified regions tolerant to modification without compromising ER binding [2].
The spacer length optimization represents a critical factor in bivalent ligand development, as it determines the optimal distance between pharmacophores for effective simultaneous binding to both receptor units. Research indicates that spacers consisting of diaminoalkane chains (C2-C5) provide sufficient flexibility and appropriate spatial orientation for the connected cyclofenil moieties to interact effectively with the ER homodimer. This systematic variation in linker length allows researchers to identify compounds with ideal distances for maximizing both binding affinity and functional efficacy [1].
Table 1: Cyclofenil-derived bivalent ligands with spacer length variations
| Compound ID | Spacer Length | Binding Affinity (RBA ERα%) | ER Downregulation (% at 1 μM) | Antagonistic Activity |
|---|---|---|---|---|
| AK-15b | C4 (4-carbon) | 79.2% | 38% | Full antagonist at ERα/ERβ |
| GW7604-based dimers | C2-C5 | Not specified | Medium effects, spacer-dependent | Full antagonist at ERα/ERβ |
| Cyclofenil monomer | N/A | Reference | Not specified | Reference antagonist |
Table 2: Crystallographic data for cyclofenil-ERα complex
| Parameter | Details |
|---|---|
| PDB ID | 5E0W |
| Resolution | 2.00 Å |
| Ligand | 4,4'-{[(3S)-3-(4-hydroxyphenyl)cyclohexylidene]methanediyl}diphenol |
| Biological Assembly | Heterotetramer (ERα LBD + NCOA2 peptide) |
| Key Interactions | H-bonding with Glu353, Arg394, water-mediated contacts |
| Mutation | ESR1 L372M |
The structural basis for cyclofenil binding to ERα has been elucidated through X-ray crystallography, revealing atomic-level interactions that inform the bivalent ligand design. The crystal structure (PDB ID: 5E0W) demonstrates how cyclofenil derivatives bind to the ligand-binding domain (LBD) of ERα, adopting a conformation that prevents the activation function-2 (AF-2) helix from assuming the active configuration. This structural information provides critical insights for optimizing the attachment points for spacer connection, particularly highlighting the importance of preserving key interactions with residues Glu353 and Arg394 while modifying the molecule for bivalent ligand synthesis [3].
Materials:
Step-by-Step Procedure:
Activation: Dissolve the cyclofenil carboxylic acid precursor (1.0 equiv) in anhydrous DMF under nitrogen atmosphere. Add HATU (1.05 equiv) and DIPEA (2.5 equiv). Stir the mixture for 30 minutes at room temperature to generate the active ester.
Spacer Addition: Slowly add the diaminoalkane spacer (0.45 equiv) dissolved in minimal DMF to the activated ester solution. Use slight excess of activated cyclofenil to ensure complete di-substitution of the spacer.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC (silica gel, 5% MeOH in DCM). The reaction should show complete consumption of the diamine spacer and formation of a new spot corresponding to the bivalent product.
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 × 50 mL). Combine the organic layers and wash with brine (1 × 30 mL).
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (gradient elution: 2-10% MeOH in DCM) to obtain the pure bivalent ligand.
Characterization: Confirm the structure of the final compounds by ( ^1H ) NMR, ( ^{13}C ) NMR, and high-resolution mass spectrometry. Analyze purity by HPLC (>95%) [1].
The specific procedure for synthesizing the most promising compound, AK-15b (cyclofenil-derived dimer with C4 spacer), follows the general dimerization protocol above using 1,4-diaminobutane as the spacer. This compound demonstrated the highest binding affinity (RBA = 79.2% for ERα) among the synthesized dimers, indicating optimal spacer length for ER dimer engagement. After purification, AK-15b is obtained as a white solid with characteristic chemical properties that can be confirmed by spectroscopic methods [1].
Purpose: Determine the relative binding affinity (RBA) of cyclofenil-derived bivalent ligands for ERα and ERβ subtypes.
Materials:
Procedure:
Purpose: Evaluate the antagonistic potency of bivalent ligands in cell-based systems.
Materials:
Procedure:
Purpose: Assess the ability of bivalent ligands to disrupt coactivator binding to ERα.
Materials:
Procedure:
The inherent aqueous solubility challenges of cyclofenil and its derivatives represent a significant formulation obstacle. Recent research has demonstrated that converting the symmetrical molecular structure of cyclofenil into asymmetrical analogs through strategic introduction of alkyl groups can markedly improve solubility without compromising biological activity. This approach represents an innovative solution to the poor solubility often observed with symmetric pharmaceutical compounds [4].
Asymmetric Modification Protocol:
Studies have shown that chiral methylated analogs like (R)-4c demonstrate 3.6-fold higher solubility than parent cyclofenil despite increased hydrophobicity, confirming that disruption of molecular symmetry represents a viable strategy for solubility enhancement. This approach provides researchers with an additional tool for optimizing the drug-like properties of bivalent ER antagonists while maintaining their therapeutic potential [4].
The development of cyclofenil-derived bivalent ligands represents a promising strategy for advancing estrogen receptor-targeted therapeutics. The systematic optimization of spacer length has yielded compounds like AK-15b with C4 spacer that demonstrate enhanced binding affinity and effective receptor downregulation. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for synthesizing and evaluating such compounds, including specific procedures for assessing their biological activity through binding, transactivation, and coactivator recruitment assays.
These bivalent ligands offer unique pharmacological profiles compared to conventional SERMs, particularly in their ability to disrupt coactivator binding—a mechanism that may prove valuable in overcoming resistance to current therapies. The combination of structural insights from crystallographic data with innovative approaches to address solubility challenges positions these compounds as valuable tools for further investigation of ER biology and potential development as therapeutic agents for hormone-dependent cancers.
Q1: Why is cyclofenil diphenol solubility a problem in cell culture experiments? this compound has very poor aqueous solubility (less than 1 μg/mL in phosphate buffer) [1], which necessitates a carrier like albumin to keep it in solution for cell culture studies [2].
Q2: How does albumin concentration affect the biological activity of this compound? Albumin concentration is critical. A specific ratio of this compound to albumin can completely inhibit the synthesis of proteoglycans and hyaluronate, while excess albumin can bind the compound too tightly, reducing its effective concentration and bioactivity [2].
Q3: What is the optimal ratio of this compound to albumin? Research indicates that a ratio of 90 μg of this compound per 4 mg of albumin per mL of culture medium can achieve selective inhibition of proteoglycan and hyaluronate synthesis with minimal effect on general protein synthesis [2].
Q4: Are there alternatives to albumin for solubility issues? Yes, chemical modification of the symmetric cyclofenil structure to create asymmetric analogs is a proven strategy. For instance, a chiral methylated analog showed a 3.6-fold increase in aqueous solubility without sacrificing biological activity [1].
This workflow outlines the key steps for optimizing your experiments with this compound.
If the compound is not dissolving, first ensure you are using albumin as a carrier. Then, explore these strategies:
Primary Strategy: Optimize Albumin Ratio Confirm your culture medium contains a sufficient, but not excessive, concentration of albumin. The goal is to find the minimum amount required to keep the drug in solution for its intended effect [2]. The troubleshooting table below provides a methodology to test this.
Alternative Strategy: Use Asymmetric Analogs If albumin optimization does not yield the desired cellular permeability or activity, consider synthesizing or sourcing asymmetric chemical analogs of cyclofenil. Introducing a methyl group to break molecular symmetry has been shown to significantly improve aqueous solubility and membrane permeability while retaining biological activity [1].
If the compound is soluble but not producing the expected selective inhibition, you need to fine-tune the albumin-to-drug ratio.
Recommended Experimental Protocol for Ratio Optimization
This protocol is adapted from foundational research on this compound [2].
[³⁵S]Proteoglycans[³H]Hyaluronate[³H]Proteins (as a control for selectivity)The table below summarizes the key quantitative data from the literature to guide your experimental design.
| Parameter | Optimal Value | Experimental Context | Biological Outcome |
|---|---|---|---|
| This compound Concentration | 90 μg/mL | Primary cultures of rat chondrosarcoma chondrocytes and human dermal fibroblasts [2]. | Required for inhibitory effect. |
| Albumin Concentration | 4 mg/mL | Same as above [2]. | Keeps compound soluble while allowing bioactivity. |
| Optimal Ratio | 90 μg : 4 mg per mL | Same as above [2]. | Selective inhibition of proteoglycan & hyaluronate synthesis. |
| Onset of Inhibition (t½) | < 25 minutes | Same as above [2]. | Indicates a rapid, post-translational mechanism. |
| Solubility of Parent Drug (Cyclofenil) | < 1 μg/mL | In 0.067 M phosphate buffer, pH 7.4 [1]. | Highlights inherent solubility problem. |
| Solubility Increase via Asymmetric Analog | 3.6-fold | Chiral methylated analog (R)-4c in buffer/EtOH [1]. | Provides an alternative strategy to albumin. |
The following diagram illustrates the proposed mechanism by which this compound acts at a cellular level, based on experimental evidence.
Key Experimental Findings Supporting this Mechanism [2]:
[³⁵S]proteoglycan synthesis is very rapid (t½ < 25 min), ruling out suppression of core protein synthesis as the primary mechanism.p-nitrophenyl β-D-xyloside, confirming interference with glycosaminoglycan (GAG) chain elongation.
Cyclofenil diphenol primarily disrupts Golgi apparatus function and inhibits proteoglycan synthesis in chondrocytes. A key mechanism is its specific interference with the System A neutral amino acid carrier, which is sodium-dependent and responsible for transporting amino acids like proline and glycine [1]. The tables below summarize the core problem and potential strategies.
Table 1: Core Problem: Cyclofenil's Documented Effects on Chondrocytes
| Aspect | Effect of this compound | Experimental Evidence |
|---|---|---|
| Golgi Apparatus | Induces fragmentation and eventual disappearance of Golgi stacks [1] [2] | Ultrastructural studies in Swarm chondrosarcoma chondrocytes [2]. |
| Amino Acid Uptake | Inhibits sodium-dependent uptake via the System A carrier (e.g., for AIB) [1]. | Uptake assays using specific System A substrate MeAIB (methylaminoisobutyric acid) [1]. |
| Proteoglycan Synthesis | Profoundly inhibits [[³⁵S]]proteoglycan and chondroitin sulfate synthesis [1]. | Biochemical assays measuring incorporation of radioactive sulfate [1]. |
Table 2: Potential Experimental Workarounds and Considerations
| Strategy | Rationale | Notes & Methodological Considerations |
|---|---|---|
| Utilize System L Transport | System L (LAT1) is a sodium-independent transporter for large neutral amino acids (e.g., leucine, tryptophan) and is not inhibited by Cyclofenil [1] [3] [4]. | Confirm which amino acids your experiment uses. Switching to a System L substrate may bypass the blockade. |
| Post-Treatment Recovery | Cyclofenil's effects are reversible. Golgi apparatus and synthesis functions recover after drug withdrawal [2]. | Design a "wash-out" experiment. Remove Cyclofenil-containing media, wash cells, and add fresh media to study recovery kinetics. |
| Inhibitor Specificity | The drug does not affect uptake via other carriers like the glucose transporter (2-deoxyglucose uptake) or the System L pathway [1]. | Use this as a positive control to confirm cell viability and specificity in your experiments. |
The following diagram illustrates Cyclofenil's mechanism and the proposed bypass strategy via System L.
Q1: The System A transporter is blocked. Which amino acids can I use that will still get into my chondrocytes? You should focus on large neutral amino acids that are substrates for the System L (LAT1) transporter. Research on bovine chondrocytes confirms that L-leucine and L-tryptophan are transported exclusively via this sodium-independent system [3] [4]. Using these specific amino acids in your assays should allow uptake even in the presence of this compound.
Q2: Are there any known chemical inhibitors or reagents that can directly reverse Cyclofenil's effect? The search results do not identify any chemical agents that directly reverse Cyclofenil binding or its inhibitory action. The most reliable method to restore cellular function is to remove the drug from the culture medium [2]. The reversibility of its effects is a key feature noted in the literature.
Q3: How long does it take for chondrocytes to recover after Cyclofenil treatment? Ultrastructural studies indicate that the Golgi apparatus, which is fragmented during treatment, fully reforms within 21 hours after Cyclofenil withdrawal [2]. You should expect a similar timeframe for the restoration of normal amino acid uptake and proteoglycan synthesis functions.
For any experimental work, correct identification and safe handling are paramount. The table below summarizes the key data from the search results.
| Property | Details |
|---|---|
| IUPAC Name | 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol [1] [2] |
| Molecular Formula | C₁₉H₂₀O₂ [1] [3] [2] |
| Molecular Weight | 280.4 g/mol [1] [3] [2] |
| CAS Number | 5189-40-2 [1] [3] [2] |
| Synonyms | F-6060; bis(p-hydroxyphenyl)cyclohexylidenemethane [3] [2] |
| Hazard Statements | Potential skin and eye irritant. Possible risk of impaired fertility and harm to the unborn child [4]. |
| Safe Handling | Avoid inhalation and contact with skin and eyes. Use with chemical-resistant gloves, safety goggles, and adequate ventilation [4]. |
While a dedicated washout protocol was not found, one clinical study provides a direct reference to the use of a washout period in a human trial, which can inform your in-vitro work.
Designing a washout protocol requires an understanding of the compound's biological effects. The search results highlight two primary mechanisms, which are summarized in the diagram below.
Based on these mechanisms, consider the following when determining recovery time:
The table below summarizes the key experimental parameters found in the literature. Please note that this data originates from studies conducted in the 1980s and 1990s.
| Parameter | Details & Concentrations | Experimental Context (Cell Type) |
|---|---|---|
| Inhibitory Concentration | Complete inhibition of [35S]proteoglycan synthesis at 90 μg/mL [1] [2]. | Swarm rat chondrosarcoma chondrocytes [1] [2]. |
| Albumin Dependency | Effective concentration is highly dependent on albumin content in the culture medium. Inhibition occurs with 90 μg/mL Cyclofenil and 4 mg/mL albumin [2]. | Swarm rat chondrosarcoma chondrocytes [2]. |
| Onset & Reversibility | Rapid onset of inhibition (t1/2 < 25 min). Biosynthetic activity recovers within 3 hours of compound removal [2]. | Swarm rat chondrosarcoma chondrocytes [2]. |
| Synthesis Inhibition Range | Chondroitin 4-[35S]sulphate: 40-68% inhibition. Chondroitin 6-[35S]sulphate: 3-48% inhibition. [3H]Hyaluronan synthesis: 47-66% inhibition [1]. | Swarm rat chondrosarcoma chondrocytes (at 50-70 μg/mL Cyclofenil) [1]. |
Given the limitations of the source material, here are answers to potential questions.
Q: What is the recommended starting concentration for optimizing this compound in my experiment?
Q: My experiment shows unexpected cytotoxicity. What could be the cause?
Q: The inhibitory effect seems inconsistent. How can I improve reproducibility?
The workflow below outlines the general method from the historical literature for your reference.
This table compiles IC₅₀ values from published studies to provide a benchmark for cytotoxicity assessment. Please note that these values are for related compounds and research contexts, as a specific IC₅₀ for Cyclofenil diphenol was not located in the current search.
| Compound / Drug | Cell Line / System | Assay Type | IC₅₀ Value | Key Finding / Context | Source |
|---|---|---|---|---|---|
| Cyclofenil-based Conjugate (13e) | ER-positive MCF-7 breast cancer | Antiproliferative activity | 187 nM | Demonstrated potent activity with low cytotoxicity in a novel conjugate [1] | [1] |
| Cyclophosphamide | Raw 264.7 (mouse macrophage) | MTT | 145.44 μg/mL | Reference antineoplastic drug in cytotoxicity study [2] | [2] |
| Etoposide | Raw 264.7 (mouse macrophage) | MTT | 5.40 μg/mL | Reference antineoplastic drug; high cytotoxicity on immune cells [2] | [2] |
| Paclitaxel | Raw 264.7 (mouse macrophage) | MTT | 69.76 μg/mL | Reference antineoplastic drug in cytotoxicity study [2] | [2] |
The MTT assay is a cornerstone method for assessing cell viability and compound cytotoxicity. Here is a detailed methodology based on the search results [3] [2].
The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple, water-insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells [3] [4].
The diagram below outlines the key stages of a standard MTT assay workflow.
(Absorbance of treated sample / Absorbance of untreated control) x 100% [3].Q1: My cytotoxicity results are inconsistent between assays. What could be the cause?
Q2: Are there alternative methods to MTT for assessing cell viability? Yes. The table below compares common viability and cytotoxicity assays.
| Assay Name | Principle | Key Advantages | Potential Limitations |
|---|---|---|---|
| CCK-8 | Tetrazolium salt (WST-8) reduced to water-soluble formazan [5]. | More sensitive than MTT; water-soluble, no solubilization step [5]. | Can be interfered with by colored compounds [5]. |
| Real-Time Cell Analysis (RTCA) | Measures electrical impedance to monitor cell status in real-time [5]. | Label-free, dynamic monitoring, no interference from colored compounds [5]. | Can be affected by electroactive additives in drug formulations; requires specialized equipment [5]. |
| ATP Assay | Measures ATP levels using luciferase luminescence [4]. | Highly sensitive, correlates directly with viable cell count [4]. | More expensive; requires a luminometer [4]. |
| Neutral Red Uptake | Measures uptake of Neutral Red dye into lysosomes of viable cells [4]. | Simple, cost-effective [4]. | Does not definitively distinguish between cytotoxicity and cytostasis [4]. |
Q3: How can I improve the precision of my IC₅₀ determinations?
The table below summarizes the key parameters for preparing and storing cyclofenil stock solutions.
| Parameter | Specification | Source / Context |
|---|---|---|
| Solvent | DMSO | [1] [2] |
| Solubility in DMSO | 21 mg/mL (57.62 mM) / 100 mg/mL (274.39 mM) | [1] [2] |
| Recommended Stock Concentration | 10 mM (in DMSO) | [2] |
| Storage Temperature (Powder) | -20°C | [1] [2] |
| Storage Temperature (Solution) | -80°C (6 months); -20°C (1 month) | [2] |
| Stability Note | Protect from light; use fresh DMSO (hygroscopic) | [1] [3] |
Here are answers to common questions and issues you might encounter:
Q: How can I protect my stock solution from degradation?
Q: What if the compound precipitates after thawing?
Q: The available data is for cyclofenil. What about cyclofenil diphenol?
To experimentally determine the stability of your stock solution (highly recommended for this compound), you can follow this workflow:
Understanding how a compound affects the Golgi apparatus begins with understanding its mechanism of cellular entry and distribution.
The following diagram maps the potential lifecycle and disruption points of a compound like Cyclofenil within a cell, based on these general principles.
Here is a structured guide to diagnose and address issues related to Cyclofenil diphenol-induced Golgi disruption.
| Issue | Potential Mechanism | Troubleshooting Strategy | Key Parameters to Monitor |
|---|
| Irreversible Golgi Fragmentation | Sustained compound localization leading to permanent structural damage. | 1. Compound Washout: Remove the compound and monitor recovery over 24-72 hours. 2. Inhibitor Co-treatment: Test lysosomotropic agents (e.g., Chloroquine) to alter vesicular pH and trafficking [1]. | Golgi integrity (GM130 marker), Protein secretion assays, Cell viability. | | High Experimental Variability | Inconsistent cellular uptake or efflux of the compound. | 1. Standardize Conditions: Ensure consistent cell confluency, serum concentration, and compound solvent across replicates. 2. Inhibit Efflux Pumps: Consider low-dose efflux pump inhibitors (e.g., Verapamil). | Intracellular compound concentration (if measurable), Uniformity of Golgi morphology in control groups. | | Lack of Phenotype or Off-target Effects | Ineffective concentration or primary effect on another organelle. | 1. Dose-Response Curve: Systematically test a range of concentrations. 2. Co-localization Studies: Use immunofluorescence to confirm compound localization with Golgi (e.g., Giantin), ER, and mitochondrial markers. | Co-localization coefficients, Mitochondrial membrane potential (TMRE) [2], ER stress markers. |
This protocol provides a methodology to determine if the effects of this compound on the Golgi apparatus are reversible upon compound removal.
1. Experimental Setup and Treatment:
2. Washout Procedure:
3. Monitoring and Analysis:
What does the redistribution of a compound like p28 to the nucleus tell us? The induced redistribution of p28 to the nucleus by NDGA demonstrates that a compound's subcellular localization—and thus its biological activity and potential side-effects—can be dynamically controlled. This suggests that the disruptive effects of other compounds on organelles like the Golgi might be mitigated by similar pharmacological strategies that alter their intracellular trafficking [1].
How can I confirm the compound is specifically affecting the Golgi? Specific organelle disruption should be confirmed using multiple markers. For the Golgi, use antibodies against different sub-compartments (e.g., GM130 for cis-Golgi, Giantin for medial/trans). You should also rule out concurrent stress in other organelles by probing for markers of mitochondrial membrane potential (e.g., TMRE) [2] and ER stress (e.g., BiP/GRP78).
Are there known lipid interactions that could explain Golgi disruption? While not directly observed for Cyclofenil, the interaction between pro-apoptotic proteins like Bid and the mitochondrial lipid cardiolipin (and its metabolite monolysocardiolipin) is a key precedent [2]. It is plausible that a small molecule could similarly interact with and disrupt the lipid bilayer of the Golgi apparatus, leading to loss of integrity and function.
The table below organizes the available experimental data for the mentioned compounds.
| Compound | Other Names | ERα Binding Affinity (IC₅₀ or Ki) | ERβ Binding Affinity (IC₅₀ or Ki) | Experimental Notes & Context |
|---|---|---|---|---|
| Cyclofenil diphenol (F6060) | - | IC₅₀ = 19 nM [1] | IC₅₀ = 229 nM [1] | Data from a specific conjugate compound (13e) using a recombinant ER competitive binding assay [1]. |
| Clomiphene | Clomifene | Affinity relative to Estradiol: 0.1% to 12% [2] | Information not specified in sources | The affinity is highly variable between studies. It is a mixture of two isomers (enclomiphene and zuclomiphene) with different properties [2]. |
| Stilboestrol | Diethylstilbestrol, DES | Information not available in sources | Information not available in sources | A potent synthetic estrogen; known to have high ER affinity, but no specific quantitative data was found in the current search. |
While a direct comparison is challenging, the search results provide valuable insights into the properties and research contexts of these compounds.
To critically evaluate binding data, it's helpful to understand the common methodologies. The MultiCASE expert system analysis highlights that a phenolic hydroxyl group is the most prominent substructural feature among high-affinity ER ligands [3].
A standard method used in many studies, including those on compounds like Cyclofenil, is the competitive binding assay [1] [3]. The general workflow is as follows:
The IC₅₀ value (Half Maximal Inhibitory Concentration) represents the concentration of a compound needed to displace 50% of the reference ligand (like estradiol) from the receptor. A lower IC₅₀ indicates a higher binding affinity [1] [3].
For a rigorous comparison guide, I suggest:
Cyclofenil diphenol is recognized as a non-steroidal estrogen and a Selective Estrogen Receptor Modulator (SERM) with mixed agonist-antagonist activity [1]. The table below summarizes the key information available from the search results.
| Compound Name | ERα Activity / Affinity | ERβ Activity / Affinity | Selectivity Profile | Key Experimental Findings |
|---|---|---|---|---|
| This compound (Core structure) | Binds to ERα [1] [2] | Binds to ERβ [1] [2] | No clear subtype selectivity identified in available data; considered a SERM with mixed agonist-antagonist activity [1]. | - Inhibits proteoglycan & hyaluronate synthesis [3]. - Used in bivalent ligands to target ER [2]. |
| Conjugate 13e (Cyclofenil-derived) | IC~50~ = 19 nM [1] | IC~50~ = 229 nM [1] | ~12-fold selective for ERα (based on binding affinity). | - Potent anti-proliferative activity in MCF-7 cells (IC~50~ = 187 nM) [1]. |
| OSU-ERβ-12 (Reference compound) | Weak agonist [4] | EC~50~ = 78.3 nM [4] | >100-fold functional selectivity for ERβ [4]. | - Used as a benchmark for ERβ selectivity in studies [4]. |
To determine the selectivity data summarized above, researchers typically employ a combination of the following experimental methods:
The following diagram illustrates the logical workflow that connects these key experiments in the process of characterizing a compound's ER subtype selectivity.
The 5E0X structure captures the complex of the human ERα ligand-binding domain (LBD) with a modified cyclofenil-based ligand and a fragment of a nuclear receptor coactivator (NCOA2) [1] [2].
The following table summarizes how the cyclofenil derivative in 5E0X compares to other established ER ligands, based on the data from the search results.
| Ligand / Compound Class | Primary Binding Mode | Reported Binding Affinity (Relative to Estradiol) | Functional Profile (Agonist/Antagonist) | Key Structural Insights |
|---|---|---|---|---|
| Cyclofenil derivative (5E0X) | LBD [1] | High (nanomolar range for some analogs) [5] [6] | SERM (Mixed) [6] | Represents a "dynamic" ligand capable of binding in multiple orientations, influencing coactivator binding and downstream signaling [4]. |
| 17β-Estradiol (Endogenous) | LBD [7] | Reference (Highest) [8] | Full Agonist | Binds in a single orientation, optimally positioning Helix-12 for coactivator recruitment [4]. |
| 4-Hydroxytamoxifen (SERM) | LBD [4] | High (Similar affinity for ERα and ERβ) [8] | Partial Antagonist/SERM | Bulky side chain repositions Helix-12, disrupting the coactivator binding site (AF-2) [4]. |
| Fulvestrant (SERD) | LBD [6] | High [6] | Full Antagonist/SERD | Larger bulky side chain further destabilizes the receptor, leading to its degradation [6]. |
| Genistein (Phytoestrogen) | LBD [8] | Higher for ERβ [8] | Preferential ERβ Agonist | The ligand-binding pocket of ERβ is more accommodating for certain bulkier substituents compared to ERα [8]. |
The insights from the 5E0X structure and related studies were derived from several key experimental approaches:
The research surrounding 5E0X highlights that ligands are not static keys, but dynamic entities whose movement within the binding pocket can rewire cellular signaling. The diagram below illustrates this core concept.
As the diagram shows, the cyclofenil derivative from 5E0X is an example of a "dynamic ligand" that can bind the receptor in multiple orientations [4]. This dynamic behavior is distinct from "constrained ligands" that are locked into a single pose. The binding orientation influences which receptor surface is presented, ultimately determining which co-regulators are recruited and what downstream biological effects are triggered [4].
The structural and mechanistic insights from 5E0X and related cyclofenil compounds have significant implications for drug discovery.
The Golgi apparatus plays a central role in the intracellular trafficking, modification, and sorting of proteins and lipids. Chemical agents that disrupt Golgi structure and function have become invaluable tools for studying membrane dynamics and intracellular transport mechanisms. Among these, Brefeldin A (BFA) and Cyclofenil diphenol represent two distinct classes of Golgi-disrupting compounds with different mechanisms of action and experimental applications. BFA, a fungal metabolite, has been extensively characterized and induces rapid, reversible disassembly of the Golgi complex through inhibition of ADP-ribosylation factor (ARF) activation. In contrast, This compound, a non-steroidal weak estrogen, represents a less characterized but mechanistically distinct approach to Golgi disruption with more selective effects on specific biosynthetic pathways. This guide provides researchers and drug development professionals with a comprehensive, evidence-based comparison of these compounds, including their molecular mechanisms, experimental effects, and appropriate research applications.
The molecular mechanisms through which Brefeldin A and this compound disrupt Golgi function differ significantly, reflecting their distinct cellular targets and downstream effects.
Table 1: Comparative Mechanisms of Action
| Feature | Brefeldin A (BFA) | This compound |
|---|---|---|
| Primary Molecular Target | ARF GEFs [1] [2] | Multiple, including proteoglycan synthesis machinery [3] |
| COP I Coat Stability | Dissociates from membranes [2] | Not specifically documented |
| Golgi Morphology Changes | Tubulation and ER fusion [1] | Fragmentation into vesicles [3] |
| ARF Activation | Completely inhibited [1] [2] | Not primarily affected |
| Vesicle Formation | Blocks COP I vesicle formation [2] | Inhibits proteoglycan vesicular transport [3] |
| Time Scale of Action | Rapid (minutes) [1] | Not well characterized |
Treatment with either compound produces distinctive morphological and functional changes to the Golgi apparatus and related cellular processes, with important implications for experimental design and interpretation.
Table 2: Experimental Effects on Cellular Processes
| Cellular Process | Brefeldin A Effects | This compound Effects |
|---|---|---|
| Golgi Structure | Complete redistribution to ER [1] | Fragmentation into vesicles [3] |
| Microtubule Network | Stable detyrosinated MTs remain [5] | Not specifically documented |
| Protein Secretion | Blocks ER-to-Golgi transport [1] | Partially inhibits (40% general protein synthesis inhibition) [3] |
| Proteoglycan Synthesis | Indirectly affects through Golgi disruption | Strongly inhibits (complete at 90 μg/mL) [3] |
| Glycosaminoglycan Synthesis | Global disruption | Selective inhibition of specific types [3] |
| Nucleotide Sugar Pools | Not primarily affected | Reduces UDP-sugar pools [3] |
| Reversibility | Rapidly reversible [1] | Not well characterized |
The following diagrams illustrate the key mechanisms through which Brefeldin A and this compound disrupt Golgi structure and function, based on experimental evidence from the cited literature.
Brefeldin A Action Mechanism - This diagram illustrates BFA's inhibition of ARF activation leading to blocked vesicle formation and enhanced Golgi tubulation.
Cyclofenil Action Mechanism - This diagram shows multiple inhibition sites through which Cyclofenil disrupts Golgi structure and function.
Brefeldin A applications: BFA is particularly valuable for studying retrograde membrane traffic, ER-Golgi interactions, and the role of ARF GTPases in vesicle formation. Its rapid and reversible action makes it ideal for kinetic studies of membrane trafficking and Golgi reassembly after disruption. The drug's ability to separate Golgi disruption from effects on stable microtubule networks enables researchers to study these structures independently. [5] [1] [2]
This compound applications: Cyclofenil is primarily useful for studies focusing on proteoglycan and glycosaminoglycan biosynthesis, particularly in chondrocytes and other matrix-producing cells. Its more selective inhibition pattern allows researchers to dissect specific pathways in extracellular matrix synthesis without completely disrupting general protein secretion. [3] [4]
Temporal considerations: BFA acts within minutes, making it suitable for acute interventions, while Cyclofenil's effects may develop over longer time courses. Researchers should conduct time-course experiments to establish optimal treatment durations for their specific systems. [3] [1]
Cell type variability: Response to both compounds can vary by cell type. For example, Cyclofenil effects have been particularly well-characterized in Swarm chondrosarcoma chondrocytes, while BFA responses have been documented in numerous cell types including HeLa, NRK, and CHO cells. [3] [1] [6]
Combination approaches: Both compounds can be used in combination with other inhibitors to dissect trafficking pathways. For example, BFA has been used with nocodazole to study microtubule-independent aspects of Golgi trafficking, revealing that detyrosinated microtubules can reform in a compact juxtanuclear location even without an intact Golgi complex. [5]
Brefeldin A and this compound represent complementary tools for investigating Golgi apparatus structure and function, each with distinct advantages for specific research applications. BFA excels for studies of membrane trafficking dynamics, ARF-mediated processes, and rapid, reversible Golgi disruption, particularly when combined with live-cell imaging approaches. Cyclofenil offers unique advantages for investigating proteoglycan biosynthesis and extracellular matrix production, with more selective effects on specific synthetic pathways.
For researchers selecting between these agents, consideration of experimental goals is paramount. Those studying general membrane trafficking mechanisms, protein secretion, or rapid organelle dynamics will likely find BFA more appropriate. Investigators focused specifically on glycosaminoglycan synthesis, chondrocyte biology, or extracellular matrix formation may benefit from Cyclofenil's more targeted inhibition profile. In some cases, sequential or combined use of these agents may help dissect complex regulatory pathways controlling Golgi function and secretory processes.
The following table summarizes the key information gathered from the search results.
| Feature | Cyclofenil Diphenol (F6060) | Raloxifene |
|---|---|---|
| Chemical Class | Diphenol derivative with a dicyclohexyl moiety [1] [2] | Benzothiophene derivative [3] |
| Core SERM Activity | Mixed agonist-antagonist, similar to tamoxifen [1] | Mixed agonist-antagonist [3] |
| ERα Binding Affinity (IC₅₀) | Nanomolar range (e.g., derived conjugate 13e: IC₅₀ = 19 nM) [1] [4] | Binds ERα; one derivative (Y134) showed potent antagonist activity (IC₅₀ = 0.52 nM) [5] |
| ERβ Binding Affinity (IC₅₀) | Nanomolar range (e.g., derived conjugate 13e: IC₅₀ = 229 nM) [1] [4] | Binds ERβ; one derivative (Y134) showed antagonist activity (IC₅₀ = 2.94 nM) [5] |
| Subtype Selectivity | Conjugates can show selectivity for ERα over ERβ [1] [4] | Displays higher binding affinity for ERα than for ERβ [5] |
| Antiproliferative Activity | Conjugates show potent activity in ER+ MCF-7 cells (e.g., 16b: IC₅₀ = 5.7 nM) [1] [4] | Suppresses estrogen-stimulated proliferation of ER+ MCF-7 and T47D cells [5] |
| Key Agonist Tissues | Information not available in search results | Bone, Lipid metabolism [3] |
| Key Antagonist Tissues | Used as an ER-targeting scaffold for cytotoxic conjugates in breast cancer [1] | Breast tissue, Uterine endometrium [3] |
| Clinical/Research Status | Primarily a research tool for novel conjugate and hybrid drug design [1] [2] | FDA-approved for osteoporosis prevention; well-established clinical profile [3] |
For robust comparison, understanding the experimental context of the data is crucial.
1. Receptor Binding Assays The binding affinity data for cyclofenil-derived compounds and the raloxifene derivative Y134 were typically generated through competitive receptor binding assays [5].
2. Antiproliferative Activity Assays The data on inhibition of breast cancer cell growth is commonly obtained using cell proliferation assays.
The tissue-specific action of SERMs is a complex process determined by ligand-induced receptor conformation and co-regulator recruitment. The diagram below illustrates the core signaling pathway.
Key Mechanistic Insights:
The table below summarizes key experimental data from crystal structures that illustrate this indirect interaction.
| PDB ID | Ligand (Cyclofenil Derivative) | Direct Binding to NCOA2 | Experimental Method | Key Finding |
|---|---|---|---|---|
| 5E14 [1] | 4,4'-{[(3R)-3-phenylcyclohexylidene]methanediyl}diphenol [1] | No | X-ray Crystallography (2.22 Å) [1] | Ligand binds ERα LBD; ERα interacts with an NCOA2 NR Box peptide [1]. |
| 5DYB [2] | 4,4'-(3,4-dihydronaphthalen-2(1H)-ylidenemethanediyl)diphenol [2] | No | X-ray Crystallography (2.27 Å) [2] | Structure shows the canonical mechanism of NCOA2 recruitment to ERα via its activation function-2 (AF-2) surface upon ligand binding [2]. |
These structures are part of a broader study that demonstrated how different ERα ligands control signaling and cell proliferation by modulating the recruitment of coactivators like NCOA1, NCOA2, and NCOA3 [1] [2].
The signaling pathway involves the ligand binding to ERα, which induces a conformational change in the receptor. This change creates a new binding surface that allows the receptor to interact with LXXLL motifs (NR Boxes) in the Receptor Interaction Domain (RID) of NCOA2 [3]. Once recruited, NCOA2 facilitates gene transcription through its activation domains (AD1 and AD2) [4] [3].
The following diagram illustrates this canonical pathway:
The search results indicate that a direct small-molecule binding assay between cyclofenil and NCOA2 is not reported. To further investigate this interaction, you could consider the following established experimental approaches:
HEY1-NCOA2 [5] [6] or MEIS1-NCOA2 [7] fusions). This highlights the functional importance of NCOA2's domains but involves a different mechanism.
The table below summarizes the core characteristics and primary mechanisms of action for each inhibitor.
| Feature | Cyclofenil Diphenol | 4-Methylumbelliferone (4-MU) |
|---|---|---|
| Compound Type | Non-steroidal weak estrogen [1] | Coumarin derivative [2] [3] |
| Primary Molecular Target | Golgi apparatus membrane organization [1] [4] | Hyaluronan Synthase (HAS) expression & UDP-GlcUA substrate depletion [2] [3] |
| Inhibition of Hyaluronan Synthesis | Confirmed (47-66%); may involve multiple mechanisms [4] | Confirmed; primary and well-characterized effect [2] [3] |
| Inhibition of Proteoglycan/Chondroitin Sulfate Synthesis | Potent and selective inhibition; core target [1] [4] | Not a primary effect; minor impact reported [2] |
The following tables consolidate key experimental results from the literature to facilitate a quantitative comparison.
| Compound | Cell Line / Model | Key Findings on Synthesis Inhibition | Reference |
|---|
| This compound | Swarm rat chondrosarcoma chondrocytes | - ~100% inhibition of [³⁵S]proteoglycan synthesis at 90 µg/mL with excess albumin.
| Compound | Additional Effects / Mechanisms | Experimental Evidence |
|---|
| This compound | - Disrupts Golgi apparatus structure, causing fragmentation.
For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited literature.
This is a common approach for both compounds, typically using radiolabeled precursors in cell culture.
The diagrams below illustrate the distinct pathways through which this compound and 4-MU exert their inhibitory effects.
The choice between them depends entirely on the research or therapeutic objective: This compound for probing proteoglycan synthesis and Golgi function, and 4-MU for targeted hyaluronan inhibition and therapeutic development.
Irritant